Metoclopramide Hydrochloride
Description
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBLQGHJOCAOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5581-45-3, 364-62-5 (Parent) | |
| Record name | Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54143-57-6 | |
| Record name | Metoclopramide monohydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54143-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoclopramide hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-chlor-N- [2-(diethylamino)ethyl]-2- methoxybenzamid hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOCLOPRAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1792A2RVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Metoclopramide Hydrochloride's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide (B1676508) is a widely utilized therapeutic agent with a well-established role as a prokinetic and antiemetic. Its clinical efficacy is primarily attributed to its antagonistic action on dopamine (B1211576) D2 receptors (D2Rs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning metoclopramide's interaction with D2Rs. We will detail its binding affinity, functional antagonism of the canonical G-protein signaling pathway, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.
Introduction
Metoclopramide hydrochloride is a substituted benzamide (B126) that exerts its primary therapeutic effects through the blockade of dopamine D2 receptors.[1][2] This antagonism occurs both centrally, in the chemoreceptor trigger zone (CTZ) of the medulla, and peripherally in the gastrointestinal (GI) tract.[3] In the CTZ, D2R blockade mediates metoclopramide's potent antiemetic effects.[3] In the GI tract, antagonism of inhibitory D2Rs on cholinergic motor neurons enhances acetylcholine (B1216132) release, leading to increased esophageal sphincter tone and accelerated gastric emptying.[4] Understanding the precise molecular interactions and downstream consequences of D2R antagonism by metoclopramide is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Molecular Interaction and Binding Affinity
Metoclopramide competitively binds to the dopamine D2 receptor. The affinity of this interaction is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the quantitative parameters of metoclopramide's interaction with the dopamine D2 receptor as reported in various in vitro and in vivo studies.
| Parameter | Value (nM) | Species/System | Radioligand | Reference |
| Ki | 64 | Human D2 Receptor | [3H]spiperone | [5] |
| Ki | 42 | Human D2L Receptor | [3H]spiperone | [5] |
| Ki | 240 ± 60 | Rat Brain Membranes | Not Specified | [6] |
| IC50 | 483 | Human D2 Receptor | Not Specified | [4] |
| IC50 | 127 | Human D2L Receptor | [3H]spiperone | [5] |
Table 1: In Vitro Binding Affinity and Potency of Metoclopramide at the Dopamine D2 Receptor.
| Parameter | Value (mg/kg) | Species | Model | Reference |
| ED50 | 1.5 | Rat | Antagonism of apomorphine-induced stereotypy | [7] |
| ED50 | 4.0 | Mouse | Antagonism of amphetamine-induced turning | [7] |
| ED50 | 5.0 | Mouse | Antagonism of apomorphine-induced turning | [7] |
Table 2: In Vivo Potency of Metoclopramide for Dopamine D2 Receptor Antagonism.
Functional Antagonism and Signal Transduction
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o family of heterotrimeric G-proteins.[3][8] The canonical signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
Metoclopramide functions as a competitive antagonist at the D2R, blocking the binding of endogenous dopamine and thereby preventing the initiation of this inhibitory signaling cascade. By preventing the Gi/o-mediated inhibition of adenylyl cyclase, metoclopramide effectively disinhibits the enzyme, leading to a relative increase in cAMP production compared to the dopamine-stimulated state.
Signaling Pathway Diagram
The following diagram illustrates the canonical D2R signaling pathway and the antagonistic action of metoclopramide.
β-Arrestin Pathway
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. While many D2R antagonists have been shown to block dopamine-induced β-arrestin2 recruitment, specific quantitative data for metoclopramide in this pathway is not extensively documented in the reviewed literature.[10][11] It is presumed that metoclopramide, as a competitive antagonist, would also inhibit this interaction.
Key Experimental Methodologies
The characterization of metoclopramide's interaction with the D2R relies on a suite of established in vitro and in vivo assays.
Radioligand Binding Assay (In Vitro)
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor.
Objective: To determine the Ki of metoclopramide by measuring its ability to displace a radiolabeled ligand from the D2R.
Experimental Protocol:
-
Receptor Preparation: Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells stably transfected with the human D2R gene, or from rat striatal tissue) are prepared by homogenization and centrifugation.[12]
-
Reagents:
-
Radioligand: [3H]-Spiperone, a high-affinity D2R antagonist, is commonly used.[8][12]
-
Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts.[12]
-
Competitor: Metoclopramide at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-labeled D2R ligand (e.g., (+)-butaclamol) to determine non-specific binding.[12]
-
-
Incubation: The cell membranes, radioligand (at a fixed concentration, typically near its Kd value), and varying concentrations of metoclopramide are incubated together to allow binding to reach equilibrium.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of metoclopramide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
cAMP Functional Assay (In Vitro)
This assay measures the functional consequence of D2R antagonism on its primary signaling pathway.
Objective: To determine the functional potency (IC50) of metoclopramide by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human D2R (e.g., CHO-K1 or HEK293).[13]
-
Assay Setup:
-
Cells are seeded in a multi-well plate.
-
Cells are pre-incubated with varying concentrations of metoclopramide.[13]
-
-
Stimulation:
-
Adenylyl cyclase is stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels.
-
A D2R agonist (e.g., dopamine or quinpirole) is added at a fixed concentration (typically its EC80) to inhibit adenylyl cyclase and reduce cAMP levels.[13]
-
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[13]
-
Data Analysis: The cAMP levels are plotted against the concentration of metoclopramide. The IC50 value represents the concentration of metoclopramide that restores 50% of the agonist-induced inhibition of cAMP production.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals, providing a measure of in vivo target engagement.
Objective: To measure the effect of metoclopramide administration on dopamine release in a specific brain region (e.g., the striatum).
Experimental Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal (e.g., a rat).[5][14]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[14]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.[14]
-
Drug Administration: Metoclopramide is administered systemically (e.g., via intraperitoneal injection).
-
Post-Dosing Collection: Dialysate collection continues to monitor changes in dopamine levels over time. Blockade of presynaptic D2 autoreceptors by metoclopramide is expected to increase dopamine release.[14]
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[14]
-
Data Presentation: Dopamine levels post-administration are typically expressed as a percentage of the pre-drug baseline.
Conclusion
This compound's mechanism of action is firmly rooted in its competitive antagonism of the dopamine D2 receptor. This interaction has been quantitatively defined through in vitro binding and functional assays, which demonstrate its moderate to high affinity and potent functional blockade of the canonical Gi/o-mediated signaling pathway. The resulting disinhibition of adenylyl cyclase and subsequent effects on neuronal excitability in key central and peripheral tissues underpin its therapeutic utility as an antiemetic and prokinetic agent. The experimental protocols detailed herein provide a robust framework for the continued investigation of D2R antagonists and the development of next-generation therapeutics with refined pharmacological profiles.
References
- 1. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective drugs for dopaminergic D1 and D2 receptors on conditioned locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evidence for cerebral dopamine receptor blockade by metoclopramide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of permanently charged metoclopramide analogs with D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recruitment of beta-arrestin2 to the dopamine D2 receptor: insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. benchchem.com [benchchem.com]
metoclopramide hydrochloride 5-HT3 and 5-HT4 receptor activity
An In-Depth Technical Guide on the 5-HT3 and 5-HT4 Receptor Activity of Metoclopramide (B1676508) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide is a widely used pharmaceutical agent with a complex pharmacological profile, primarily known for its prokinetic and antiemetic properties. These effects are largely mediated by its interaction with dopamine (B1211576) D2 receptors and, critically, its dual activity on serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides a detailed examination of metoclopramide hydrochloride's molecular interactions with the 5-HT3 and 5-HT4 receptors. It consolidates quantitative binding and functional data, outlines common experimental methodologies for receptor characterization, and illustrates the pertinent signaling pathways.
Introduction
Metoclopramide's therapeutic efficacy stems from a multi-receptor mechanism of action.[1] While its dopamine D2 receptor antagonism is a key contributor to its antiemetic effects, its influence on the serotonin system is crucial for both its antiemetic and prokinetic activities.[2][3] Specifically, metoclopramide acts as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor.[2] This dual functionality allows it to modulate gastrointestinal motility and suppress nausea and vomiting through distinct molecular pathways. Understanding these interactions is fundamental for the rational design of new therapeutic agents and for optimizing the clinical use of metoclopramide.
Metoclopramide's Activity at the 5-HT3 Receptor
Mechanism of Action: 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors.[4] In the gastrointestinal tract, serotonin released from enterochromaffin cells activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[5][6] In the central nervous system, 5-HT3 receptors are located in the chemoreceptor trigger zone (CTZ) in the area postrema, a critical site for inducing nausea and vomiting.[1][4]
Metoclopramide acts as a competitive antagonist at these 5-HT3 receptors.[7] By blocking the binding of serotonin, it prevents the opening of the ion channel, thereby inhibiting the depolarization of vagal afferent nerves and suppressing the signaling cascade that leads to emesis.[5][8] This action contributes significantly to its effectiveness in managing chemotherapy-induced and postoperative nausea and vomiting.[2][9]
Quantitative Data: 5-HT3 Receptor Binding and Functional Inhibition
The affinity and potency of metoclopramide at the 5-HT3 receptor have been quantified through various in vitro assays. The following table summarizes key findings from the literature.
| Parameter | Value | Cell Line/Preparation | Comments |
| IC50 (Functional) | 0.064 µM (peak current) | HEK-293 (human 5-HT3A) | Determined via patch-clamp electrophysiology, with metoclopramide applied in equilibrium before and during 5-HT exposure.[7] |
| IC50 (Functional) | 0.076 µM (integrated current) | HEK-293 (human 5-HT3A) | Determined via patch-clamp electrophysiology, with metoclopramide applied in equilibrium before and during 5-HT exposure.[7] |
| Ki (Binding) | 120 ± 30 nM | N/A | Unique among tested antiemetics for its comparable potency at both dopamine D2 and 5-HT3 receptors.[7] |
Experimental Protocol: 5-HT3 Receptor Radioligand Binding Assay
A common method to determine the binding affinity of a compound for the 5-HT3 receptor is a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of metoclopramide for the human 5-HT3 receptor.
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human 5-HT3 receptor.[10]
-
Radioligand: [3H]GR65630, a high-affinity 5-HT3 receptor antagonist.
-
Reference Ligand: A known potent 5-HT3 antagonist (e.g., Ondansetron, Granisetron) for determining non-specific binding.[9]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Instrumentation: 96-well plate harvester, liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically near its Kd).
-
Compound Addition: Add varying concentrations of metoclopramide to the experimental wells. Add the reference ligand at a high concentration (e.g., 10 µM) to determine non-specific binding, and buffer alone for total binding.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound fraction.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail, or use a filter plate compatible with a microplate scintillation counter to measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the metoclopramide concentration. Determine the IC50 value (the concentration of metoclopramide that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway Visualization: 5-HT3 Receptor
Caption: 5-HT3 receptor activation by serotonin leads to ion influx and neuronal depolarization.
Metoclopramide's Activity at the 5-HT4 Receptor
Mechanism of Action: 5-HT4 Receptor Agonism
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that signals primarily through the Gαs subunit.[13] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[14] In the gastrointestinal tract, 5-HT4 receptors are located on presynaptic terminals of cholinergic enteric neurons.[3]
Metoclopramide acts as a partial agonist at the 5-HT4 receptor.[15][16] Its binding to the receptor initiates the Gαs signaling cascade, which enhances the release of acetylcholine (B1216132) from enteric neurons.[3] This increased acetylcholine stimulates muscarinic receptors on smooth muscle cells, resulting in increased gastrointestinal motility, accelerated gastric emptying, and increased lower esophageal sphincter tone.[1] This prokinetic effect is central to metoclopramide's utility in treating conditions like gastroparesis and gastroesophageal reflux disease.[2][17]
Quantitative Data: 5-HT4 Receptor Functional Agonism
The agonist activity of metoclopramide at the 5-HT4 receptor has been characterized in various functional assays.
| Parameter | Value | Cell Line/Preparation | Comments |
| EC50 | 7.4 µM | Luciferase-based yeast assay (human 5-HTR4b) | Identified as a less potent agonist compared to other compounds like tegaserod (B130379) (0.3 nM) and serotonin (155.0 nM) in the same assay.[18] |
| pEC50 | 6.0 ± 0.1 | Left atrial preparations (transgenic mice, human 5-HT4) | Demonstrated a positive inotropic effect, indicating agonist activity. The maximum effect was smaller than that of 5-HT, suggesting partial agonism.[19][20] |
| pEC50 | 6.1 ± 0.1 | Right atrial preparations (transgenic mice, human 5-HT4) | Demonstrated a positive chronotropic effect, indicating agonist activity.[19][20] |
Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Accumulation)
A standard method to quantify the functional agonism of a compound at the Gαs-coupled 5-HT4 receptor is to measure the accumulation of intracellular cAMP.
Objective: To determine the potency (EC50) and efficacy of metoclopramide in activating the human 5-HT4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT4 receptor.[21]
-
Reference Agonist: Serotonin (5-HT) or a potent selective 5-HT4 agonist like prucalopride.[18]
-
Test Compound: this compound, serially diluted.
-
Assay Medium: Cell culture medium, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Detection Kit: A commercial cAMP detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaLISA technology.
Procedure:
-
Cell Plating: Seed the transfected cells into 96- or 384-well plates and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Stimulation: Add varying concentrations of metoclopramide or the reference agonist to the wells. Include wells with buffer only as a basal control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration. Use non-linear regression (e.g., a four-parameter logistic equation) to fit the data and determine the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response) for metoclopramide. Compare the Emax of metoclopramide to that of the full reference agonist to determine its relative efficacy (i.e., to confirm if it is a full or partial agonist).
Signaling Pathway Visualization: 5-HT4 Receptor
Caption: Metoclopramide activates the 5-HT4 receptor, leading to a Gαs-mediated increase in cAMP.
Integrated Mechanism of Action
The dual activity of metoclopramide on 5-HT3 and 5-HT4 receptors provides a synergistic therapeutic effect. The 5-HT3 antagonism directly suppresses the emetic reflex centrally and peripherally, while the 5-HT4 agonism promotes coordinated gastrointestinal motility, helping to clear contents from the stomach and upper gut, which can also reduce feelings of nausea.
Caption: Metoclopramide's dual antagonism of 5-HT3 and agonism of 5-HT4 receptors.
Conclusion
This compound exhibits a complex but well-defined interaction with the serotonin system, acting as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. The antagonist activity at the ionotropic 5-HT3 receptor is fundamental to its antiemetic properties, while its partial agonist activity at the Gs-coupled 5-HT4 receptor drives its prokinetic effects by enhancing cholinergic neurotransmission in the gut. The quantitative data and experimental protocols summarized herein provide a framework for the continued study of this compound and the development of future therapeutics targeting these important receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Comparison of 5-HT3 Receptor Antagonist and Metoclopramide in the Patients Receiving Chemotherapeutic Regimens Including CMF, CAF and CHOP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. graphyonline.com [graphyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Metoclopramide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of various derivatives of metoclopramide (B1676508) hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, structured data for comparative analysis, and visual representations of key chemical pathways and workflows.
Synthesis of Metoclopramide Hydrochloride Derivatives
Metoclopramide, a substituted benzamide, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The primary amino group on the aromatic ring is a key functional handle for modifications, most notably through diazotization followed by coupling or substitution reactions. This section details the synthetic protocols for preparing azo, pyrazole (B372694), and other derivatives of metoclopramide.
Synthesis of Azo and Pyrazole Derivatives via Diazotization
A common and effective method for derivatizing metoclopramide involves the diazotization of its primary aromatic amine, followed by a coupling reaction with a suitable aromatic compound or a cyclization reaction to form heterocyclic systems like pyrazoles.
Experimental Protocol: General Procedure for Diazotization of this compound
-
Dissolve this compound (e.g., 2 g, 6 mmol) in distilled water (10 mL) and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (B80452) (e.g., 50 mg, 6 mmol) in distilled water (5 mL).
-
Add the sodium nitrite solution dropwise to the cooled metoclopramide solution with constant stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 10-30 minutes to ensure the complete formation of the diazonium salt.
Experimental Protocol: Synthesis of Azo Derivatives
-
Prepare the metoclopramide diazonium salt solution as described above.
-
In a separate beaker, dissolve the coupling agent (e.g., substituted phenols or anilines, 6 mmol) in a suitable solvent such as methanol (B129727) (15 mL) and 10% sodium hydroxide (B78521) solution (2 mL).
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
The resulting colored precipitate (the azo derivative) is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like an ethanol-methanol mixture.[1]
Experimental Protocol: Synthesis of Pyrazole Derivatives
-
To the freshly prepared metoclopramide diazonium salt solution, add a solution of acetylacetone (B45752) in the presence of a base like sodium methoxide. This reaction yields 5-chloro-N-(2-(diethylamino)ethyl)-4-((2,4-dioxopentan-3-yl)diazenyl)-2-methoxybenzamide.
-
React the resulting intermediate with various hydrazine (B178648) derivatives (e.g., hydrazine hydrate, phenylhydrazine).
-
Reflux the reaction mixture for approximately 6 hours.
-
After cooling, the solid pyrazole derivative is filtered, washed with water, and dried.
Synthesis of Azo-Metoclopramide Derivatives
Caption: Synthetic pathway for azo derivatives of metoclopramide.
Characterization of this compound Derivatives
A combination of spectroscopic and chromatographic techniques is employed to elucidate the structures and assess the purity of the synthesized metoclopramide derivatives.
Spectroscopic Characterization
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in the synthesized derivatives.
Experimental Protocol: FTIR Analysis
-
Prepare the sample as a KBr pellet or on an ATR crystal.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analyze the characteristic absorption bands to confirm the presence of key functional groups.
Table 1: Key FTIR Absorption Bands for Metoclopramide and its Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretching (Amine) | 3379 | [2] |
| O-H Stretching (Phenol) | 3396 | [2] |
| C=O Stretching (Amide) | 1595 | [2] |
| C-Cl Stretching | 704 | [2] |
| N=N Stretching (Azo) | ~1450 |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms, respectively, which is crucial for structural confirmation.
Experimental Protocol: NMR Analysis
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Table 2: Representative ¹H NMR Spectral Data for Metoclopramide Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 8.0 | m | - |
| -OCH₃ | ~3.9 | s | - |
| -CH₂- (Side Chain) | 2.5 - 3.5 | m | - |
| -CH₃ (Ethyl Groups) | ~1.1 | t | ~7.0 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives, further confirming their identity.
Experimental Protocol: Mass Spectrometry Analysis
-
Introduce the sample into the mass spectrometer (e.g., via LC-MS or direct infusion).
-
Acquire the mass spectrum using a suitable ionization technique (e.g., ESI, EI).
-
Analyze the molecular ion peak and the fragmentation pattern.
Metoclopramide typically fragments with a loss of diethylamine (B46881) from the side chain, resulting in a fragment at m/z 227, and cleavage of the amide bond, leading to a fragment at m/z 184.[3]
Mass Spectrometry Fragmentation of Metoclopramide
Caption: Key fragmentation pathways of metoclopramide in mass spectrometry.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized derivatives and for quantitative analysis.
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) 10 mM, pH 5).[3] A common mobile phase for metoclopramide analysis is a 60:40 (v/v) mixture of KH₂PO₄ buffer and methanol.[4]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a specific concentration (e.g., 100 µg/mL).[4]
-
Chromatographic Conditions:
-
Inject the sample and record the chromatogram. The retention time and peak area are used for identification and quantification.
HPLC Analysis Workflow
Caption: A typical workflow for the HPLC analysis of metoclopramide derivatives.
Quantitative Data Summary
The following tables summarize the physicochemical properties of some synthesized metoclopramide derivatives.
Table 3: Physicochemical Properties of Synthesized Metoclopramide Derivatives
| Compound No. | Derivative Type | R f | Yield (%) | Melting Point (°C) | Reference |
| I | Hydroxy (OH) | 0.56 | 78 | 216-218 | [5] |
| II | Chloro (Cl) | 0.34 | 55 | 154-156 | [5] |
| III | Iodo (I) | 0.42 | 62 | 106-108 | [5] |
| 1 | Azo-acetylacetone | - | 80 | - | |
| 2-5 | Pyrazole | - | 75-93 | - | |
| 6-10 | Azo-phenol/aniline | - | 77-95 | - |
Biological Activity and Signaling Pathways
Metoclopramide and its derivatives primarily exert their biological effects by acting on dopamine (B1211576) and serotonin (B10506) receptors. Metoclopramide is a dopamine D2 receptor antagonist and a 5-HT₄ receptor agonist. Some derivatives have been shown to interact with other targets, such as cholinesterases.[5] The antagonism of D2 receptors in the chemoreceptor trigger zone of the medulla is responsible for its antiemetic effects.
Metoclopramide's Primary Signaling Pathways
Caption: Overview of the primary signaling pathways affected by metoclopramide and its derivatives.
This guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the structure-activity relationships of these derivatives may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
The Multifaceted Cholinergic Effects of Metoclopramide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide (B1676508) hydrochloride, a widely utilized therapeutic agent, exerts significant and complex effects on cholinergic neurotransmission. Its clinical efficacy in treating gastrointestinal motility disorders and emesis is, in large part, attributable to its intricate interplay with the cholinergic system. This technical guide provides an in-depth analysis of the core mechanisms through which metoclopramide modulates cholinergic signaling. It delves into its actions as a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) 5-HT4 receptor agonist, and a reversible inhibitor of acetylcholinesterase. This document summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action on Cholinergic Neurotransmission
Metoclopramide hydrochloride enhances cholinergic signaling through three primary and interconnected mechanisms:
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing the release of acetylcholine (B1216132) (ACh) from motor neurons in the myenteric plexus. Metoclopramide antagonizes presynaptic D2 receptors on these cholinergic neurons, thereby blocking the inhibitory effect of dopamine and leading to an increased release of ACh. This increased ACh then acts on muscarinic receptors on smooth muscle cells, promoting gastrointestinal motility.[1][2]
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the gut.[1][3] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade facilitates the release of acetylcholine, further enhancing cholinergic tone and promoting gastrointestinal motility.[4]
-
Acetylcholinesterase (AChE) Inhibition: Metoclopramide has been shown to be a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[5][6] By inhibiting AChE, metoclopramide prolongs the presence of acetylcholine in the synapse, thereby increasing the activation of postsynaptic cholinergic receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interactions with its primary targets involved in cholinergic neurotransmission.
Table 1: Receptor Binding Affinities and Potencies
| Receptor Target | Parameter | Value | Species/Tissue | Reference(s) |
| Dopamine D2 Receptor | Ki | 64 nM | Human (recombinant) | [5] |
| IC50 | 483 nM | Not Specified | [7] | |
| Serotonin 5-HT4 Receptor | pEC50 (functional agonism) | 6.0 - 6.1 | Mouse (transgenic human receptor) | [8] |
| Serotonin 5-HT3 Receptor | Ki | 120 - 443 nM | Rat (cortex) | [9] |
| IC50 | 308 nM | Not Specified | [7] |
Table 2: Acetylcholinesterase Inhibition
| Enzyme Source | Parameter | Value | Reference(s) |
| Human Erythrocyte AChE | Ki (competitive) | 10 µM | [5] |
| Ki (non-competitive) | 70 µM | [5] | |
| Human Caudate Nucleus AChE | Ki (competitive) | 9.3 µM | [5] |
| Ki (non-competitive) | 82 µM | [5] | |
| Human Plasma Cholinesterase | I50 | 3.16 x 10⁻⁷ M | [6] |
| Ki | 1.88 x 10⁻⁷ M | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways through which metoclopramide enhances cholinergic neurotransmission.
Experimental Workflows
The following diagrams outline the typical workflows for key experiments used to characterize the cholinergic effects of metoclopramide.
Detailed Experimental Protocols
Radioligand Binding Assay for D2 and 5-HT4 Receptors
This protocol provides a general framework for determining the binding affinity of metoclopramide for dopamine D2 and serotonin 5-HT4 receptors.
Objective: To determine the inhibition constant (Ki) of metoclopramide for D2 and 5-HT4 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]GR113808 for 5-HT4 receptors).[2][6]
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold for rapid filtration.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the specific radioligand.
-
Varying concentrations of metoclopramide (for competition curve).
-
For total binding wells, add vehicle instead of metoclopramide.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand for the receptor.
-
-
Incubation: Initiate the binding reaction by adding the prepared membrane suspension to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the metoclopramide concentration.
-
Determine the IC50 value (the concentration of metoclopramide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol details the widely used spectrophotometric method for measuring AChE inhibition by metoclopramide.
Objective: To determine the IC50 and Ki values of metoclopramide for acetylcholinesterase.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, DTNB, and metoclopramide in appropriate buffers.
-
Prepare serial dilutions of metoclopramide to be tested.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer.
-
DTNB solution.
-
Varying concentrations of metoclopramide solution (or vehicle for control wells).
-
AChE solution.
-
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow metoclopramide to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay). The yellow product, 5-thio-2-nitrobenzoate, formed from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB, is measured.
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of metoclopramide relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the metoclopramide concentration and determine the IC50 value.
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (ATCI) and the inhibitor (metoclopramide) and analyze the data using Lineweaver-Burk or Dixon plots.
-
In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general overview of the in vivo microdialysis technique to measure extracellular acetylcholine levels in response to metoclopramide administration in a living animal model.
Objective: To measure the effect of metoclopramide on acetylcholine release in a specific brain region or the myenteric plexus of an anesthetized or freely moving animal.
Materials:
-
Animal model (e.g., rat, mouse).
-
Stereotaxic apparatus (for brain studies).
-
Microdialysis probe with a semi-permeable membrane.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution for perfusion.
-
This compound.
-
An acetylcholinesterase inhibitor (e.g., neostigmine (B1678181) or physostigmine) to be included in the perfusate to prevent ACh degradation.
-
Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection or LC-MS/MS).[10]
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal.
-
For brain studies, use a stereotaxic apparatus to accurately implant the microdialysis probe into the target brain region.
-
For gastrointestinal studies, surgically expose the desired intestinal segment and implant the probe into the intestinal wall to sample from the myenteric plexus.
-
Secure the probe in place.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with aCSF or Ringer's solution containing an acetylcholinesterase inhibitor at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow the system to equilibrate and establish a stable baseline of acetylcholine levels.
-
-
Sample Collection:
-
Collect the dialysate samples in timed fractions using a fraction collector.
-
-
Metoclopramide Administration:
-
Administer metoclopramide systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).
-
-
Post-Administration Sample Collection:
-
Continue to collect dialysate samples to measure the change in acetylcholine levels over time following metoclopramide administration.
-
-
Sample Analysis:
-
Quantify the concentration of acetylcholine in the collected dialysate fractions using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS.
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels.
-
Plot the change in acetylcholine levels over time to visualize the effect of metoclopramide.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
This compound's pro-cholinergic effects are a result of a synergistic combination of dopamine D2 receptor antagonism, 5-HT4 receptor agonism, and acetylcholinesterase inhibition. This multifaceted mechanism of action underscores its utility in clinical settings for managing disorders of gastrointestinal motility and emesis. A thorough understanding of these intricate interactions, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of novel and more targeted therapeutic agents for cholinergic-related pathologies. This technical guide provides a foundational resource for researchers and scientists in this endeavor.
References
- 1. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Metoclopramide Hydrochloride's Impact on Central Nervous System Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoclopramide (B1676508), a substituted benzamide, is a widely utilized therapeutic agent primarily known for its prokinetic and antiemetic properties. Its clinical efficacy is intrinsically linked to its complex interactions with central nervous system (CNS) pathways, predominantly involving dopaminergic and serotonergic systems. This technical guide provides an in-depth examination of the molecular mechanisms underpinning metoclopramide's effects on the CNS. It details the drug's engagement with dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and serotonin 5-HT4 receptors, presenting quantitative binding affinity data and outlining the downstream signaling consequences. Furthermore, this guide furnishes detailed protocols for key experimental methodologies employed to elucidate these interactions, including receptor binding assays, in vitro blood-brain barrier models, and in vivo microdialysis. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of metoclopramide's neurological impact.
Introduction
Metoclopramide hydrochloride's therapeutic utility as an antiemetic and gastroprokinetic agent stems from its multifaceted pharmacological profile, which extends to significant interactions within the central nervous system.[1] Its ability to cross the blood-brain barrier allows it to modulate key neurotransmitter systems, leading to both its desired therapeutic effects and notable adverse reactions.[2] A thorough understanding of its impact on CNS pathways is therefore critical for its safe and effective clinical application, as well as for the development of novel therapeutics with improved selectivity. This guide delves into the core mechanisms of metoclopramide's action on central dopamine and serotonin pathways.
Mechanism of Action in the Central Nervous System
Metoclopramide's primary central actions are antagonism of dopamine D2 receptors and modulation of serotonin 5-HT3 and 5-HT4 receptors.[3][4] These interactions occur in specific brain regions, notably the chemoreceptor trigger zone (CTZ) in the area postrema, a region that lies outside the blood-brain barrier and is crucial for the vomiting reflex.[5]
Dopamine D2 Receptor Antagonism
The antiemetic effect of metoclopramide is largely attributed to its antagonism of D2 receptors in the CTZ.[3] By blocking these receptors, metoclopramide inhibits the emetic signals induced by various stimuli. However, this D2 receptor blockade is not confined to the CTZ. In the striatum, antagonism of D2 receptors can disrupt normal motor function, leading to the well-documented extrapyramidal side effects (EPS), such as dystonia, akathisia, and tardive dyskinesia.[6]
Serotonin 5-HT3 Receptor Antagonism
Metoclopramide also acts as an antagonist at 5-HT3 receptors, which are ligand-gated ion channels.[3][7] These receptors are present in the CTZ and on vagal afferent nerves in the gastrointestinal tract.[5] Blockade of 5-HT3 receptors contributes to the antiemetic effect by preventing serotonin-mediated activation of these pathways, which can be triggered by chemotherapeutic agents and other emetogenic stimuli.[4]
Serotonin 5-HT4 Receptor Agonism
In addition to its antagonistic properties, metoclopramide is an agonist at 5-HT4 receptors.[8] Activation of these G-protein coupled receptors in the CNS is thought to contribute to its prokinetic effects by enhancing the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal motility.[9]
Quantitative Data: Receptor Affinities
The following table summarizes the binding affinities of metoclopramide for its primary CNS targets. This data provides a quantitative basis for understanding its pharmacological profile.
| Receptor Target | Species | Assay Type | Value Type | Value | Reference |
| Dopamine D2 | Human | Radioligand Binding | pKi | 7.19 | [10] |
| Dopamine D2 | Human | Radioligand Binding | Ki | 64 nM | [10] |
| Dopamine D2 | Human | Radioligand Binding | pKi | 7.38 | [10] |
| Dopamine D2 | Human | Radioligand Binding | Ki | 42 nM | [10] |
| Dopamine D2 | Human | Radioligand Binding | IC50 | 483 nM | [3] |
| Serotonin 5-HT3 | Human | Functional Assay | IC50 | 308 nM | [3] |
| Serotonin 5-HT3A | Human | Functional Assay (equilibrium) | IC50 | 0.064 µM | [7][11] |
| Serotonin 5-HT4 | Rat | Functional Assay | pEC50 | 6.1 | [10] |
| Serotonin 5-HT4 | Rat | Radioligand Binding | pKi | 6.0 | [10] |
| Serotonin 5-HT4 | Rat | Radioligand Binding | Ki | >1000 nM | [10] |
Signaling Pathway Visualizations
The following diagrams illustrate the principal CNS signaling pathways affected by metoclopramide.
Caption: Dopamine D2 receptor antagonism by metoclopramide.
Caption: Serotonin 5-HT3 receptor antagonism by metoclopramide.
Caption: Serotonin 5-HT4 receptor agonism by metoclopramide.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the CNS effects of metoclopramide.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of metoclopramide for the dopamine D2 receptor.[10][12]
Objective: To determine the Ki (inhibition constant) of metoclopramide for the dopamine D2 receptor.
Materials:
-
Cell membranes from cells expressing human dopamine D2 receptors.
-
[3H]Spiperone (radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of metoclopramide in assay buffer.
-
In a 96-well plate, add assay buffer, [3H]Spiperone (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known D2 antagonist (e.g., haloperidol, for non-specific binding), or one of the metoclopramide dilutions.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the metoclopramide concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vitro Blood-Brain Barrier Transport Assay
This protocol describes an in vitro model to assess the ability of metoclopramide to cross the blood-brain barrier (BBB).[13][14]
Objective: To quantify the permeability of metoclopramide across a cellular model of the BBB.
Materials:
-
Transwell inserts (e.g., polycarbonate membrane).
-
Brain capillary endothelial cells (e.g., bovine or human).
-
Astrocytes (for co-culture model).
-
Cell culture medium.
-
This compound.
-
Lucifer yellow (a marker of paracellular permeability).
-
Analytical instrumentation for quantifying metoclopramide (e.g., LC-MS/MS).
Procedure:
-
Seed brain capillary endothelial cells on the apical side of the Transwell insert.
-
For a co-culture model, seed astrocytes on the basolateral side of the insert or in the lower chamber.
-
Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).
-
Replace the medium in the apical chamber with medium containing a known concentration of metoclopramide.
-
At various time points, collect samples from the basolateral chamber.
-
At the end of the experiment, collect samples from both the apical and basolateral chambers.
-
To assess the integrity of the monolayer during the experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber.
-
Quantify the concentration of metoclopramide in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport of metoclopramide to the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Caption: Workflow for an in vitro BBB transport assay.
In Vivo Microdialysis for Dopamine Release
This protocol details the use of in vivo microdialysis to measure changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) following metoclopramide administration.[15][16]
Objective: To assess the effect of metoclopramide on dopamine release in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Guide cannula.
-
Surgical instruments.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for injection.
-
HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgery: Anesthetize the animal (e.g., a rat) and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer metoclopramide to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis: Quantify the dopamine concentration in each sample. Express the post-drug dopamine levels as a percentage of the average baseline levels. Plot the percentage change in dopamine concentration over time.
Caption: Workflow for in vivo microdialysis.
Conclusion
This compound exerts a significant and complex influence on central nervous system pathways through its interactions with dopamine D2, serotonin 5-HT3, and serotonin 5-HT4 receptors. Its clinical utility is a direct consequence of these interactions, as are its characteristic adverse effects. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of metoclopramide and to inform the design of future therapeutics with enhanced CNS safety profiles. A continued detailed exploration of these pathways is essential for optimizing the therapeutic index of this and related classes of drugs.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Effects of selective drugs for dopaminergic D1 and D2 receptors on conditioned locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of metoclopramide and ergotamine with human 5-HT(3A) receptors and human 5-HT reuptake carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
A Deep Dive into the Foundational Prokinetic Properties of Metoclopramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508), a substituted benzamide, has been a cornerstone in the management of various gastrointestinal motility disorders for decades.[1] Its clinical utility in conditions such as gastroparesis and gastroesophageal reflux disease (GERD) stems from its well-documented prokinetic effects, which primarily involve the enhancement of upper gastrointestinal tract motility.[2] This technical guide provides an in-depth exploration of the foundational research that has elucidated the core mechanisms of metoclopramide's prokinetic action. We will delve into its multifaceted pharmacology, present quantitative data from key studies, detail seminal experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Core Mechanism of Prokinetic Action
Metoclopramide's prokinetic properties are primarily attributed to a dual mechanism of action involving both dopamine (B1211576) and serotonin (B10506) receptor modulation within the gastrointestinal tract.[1] This dual action converges on the enhancement of cholinergic neurotransmission, leading to increased smooth muscle contractility.
Dopamine D2 Receptor Antagonism
Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility. Metoclopramide functions as a potent antagonist at dopamine D2 receptors on cholinergic neurons in the myenteric plexus. By blocking these inhibitory receptors, metoclopramide effectively disinhibits acetylcholine (B1216132) (ACh) release, thereby promoting gastrointestinal smooth muscle contraction.[2]
Serotonin 5-HT4 Receptor Agonism
Concurrently, metoclopramide acts as an agonist at serotonin 5-HT4 receptors located on presynaptic terminals of cholinergic neurons.[1][3] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade facilitates the release of acetylcholine, further augmenting cholinergic-mediated muscle contractions.[3]
Serotonin 5-HT3 Receptor Antagonism
While primarily known for its anti-emetic effects, metoclopramide also exhibits antagonistic properties at 5-HT3 receptors.[4] In the context of prokinetic action, this effect is considered less direct but may contribute by modulating visceral afferent nerve signaling.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various in vitro and in vivo studies that have characterized the prokinetic properties of metoclopramide.
| Receptor Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Dopamine D2 | [3H]Spiperone | Human | Radioligand Binding | 64 | 483 | [5][6] |
| Serotonin 5-HT3 | [3H]GR65630 | Human | Radioligand Binding | - | 308 | [6] |
Table 1: Receptor Binding Affinity of Metoclopramide. This table presents the inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) of metoclopramide for its primary receptor targets.
| Study Population | N | Intervention | Baseline T1/2 (min) | Post-Metoclopramide T1/2 (min) | Percent Change | Reference(s) |
| Patients with delayed gastric emptying | 6 | 10 mg IV metoclopramide | 369 | 194 | -47.4% | [7][8] |
| Patients with early satiety syndrome | 10 | 10 mg oral metoclopramide | 81.5 | 84.5 | -9% | [9] |
Table 2: Effect of Metoclopramide on Gastric Emptying Half-Time (T1/2) of Solid Meals. This table summarizes the impact of metoclopramide on the half-time of gastric emptying in different patient populations.
| Study Population | N | Intervention | Baseline Retention at 90 min (%) | Post-Metoclopramide Retention at 90 min (%) | Percent Change | Reference(s) |
| GERD patients (overall) | 26 | 10 mg oral metoclopramide | 70.3 | 55.2 | -21.5% | [10] |
| GERD patients (delayed emptying) | 12 | 10 mg oral metoclopramide | 88.9 | 68.6 | -22.8% | [10] |
| GERD patients (normal emptying) | 14 | 10 mg oral metoclopramide | 54.4 | 43.6 | -19.9% | [10] |
Table 3: Effect of Metoclopramide on Gastric Retention of a Solid Meal at 90 Minutes. This table details the percentage of a radiolabeled meal remaining in the stomach 90 minutes after ingestion, before and after metoclopramide administration.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments that have been instrumental in defining the prokinetic properties of metoclopramide.
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of metoclopramide to its target receptors, such as the dopamine D2 receptor.
Objective: To quantify the affinity of metoclopramide for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 receptors).
-
Radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors).
-
Metoclopramide hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding wells: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competing ligand.
-
Competition wells: Cell membranes, radiolabeled ligand, and varying concentrations of metoclopramide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the metoclopramide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Organ Bath Assay of Gastrointestinal Motility
This classic pharmacological preparation is used to assess the direct effects of metoclopramide on the contractility of isolated gastrointestinal smooth muscle.
Objective: To measure the contractile response of isolated intestinal tissue to metoclopramide and to investigate its mechanism of action.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).
-
This compound.
-
Other pharmacological agents as needed (e.g., acetylcholine, atropine (B194438), tetrodotoxin).
-
Organ bath apparatus with a force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Clean the segment by flushing with Krebs-Henseleit solution.
-
Mounting: Suspend a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with periodic washing.
-
Drug Application:
-
To assess the direct effect, add cumulative concentrations of metoclopramide to the organ bath and record the contractile response.
-
To investigate the cholinergic mechanism, pre-treat the tissue with a muscarinic antagonist like atropine before adding metoclopramide.
-
To determine if the effect is neuronally mediated, pre-treat with the nerve blocker tetrodotoxin.
-
-
Data Acquisition and Analysis: Record the changes in muscle tension. Measure the amplitude and frequency of contractions. Construct concentration-response curves to determine the EC50 of metoclopramide.
Gastric Emptying Scintigraphy in Humans
This clinical imaging technique is the gold standard for quantitatively measuring the rate of gastric emptying and assessing the prokinetic effect of metoclopramide in vivo.[7]
Objective: To non-invasively measure the rate of gastric emptying of a radiolabeled meal before and after the administration of metoclopramide.
Materials:
-
Standardized meal (e.g., low-fat, egg-white meal).
-
Radiopharmaceutical (e.g., 99mTc-sulfur colloid).
-
This compound (oral or intravenous).
-
Gamma camera with a data acquisition and processing system.
Procedure:
-
Patient Preparation:
-
Baseline Study:
-
Meal Preparation: Prepare the standardized meal, incorporating the radiopharmaceutical (e.g., cooking the 99mTc-sulfur colloid with the egg whites).[12]
-
Meal Ingestion: The patient consumes the meal within a specified time frame (e.g., 10 minutes).[12]
-
Imaging: Acquire images using a gamma camera immediately after meal ingestion (time 0) and at subsequent time points (e.g., 1, 2, and 4 hours).[12] Anterior and posterior images are typically acquired to correct for attenuation.
-
-
Metoclopramide Intervention: On a separate day, the patient receives a dose of metoclopramide (e.g., 10 mg orally 30 minutes before the meal or intravenously at the time of the meal).
-
Post-Intervention Study: Repeat the gastric emptying study as described in step 2.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the stomach on the acquired images.
-
Correct the counts for radioactive decay.
-
Calculate the geometric mean of the anterior and posterior counts.
-
Determine the percentage of the meal remaining in the stomach at each time point.
-
Calculate the gastric emptying half-time (T1/2).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of metoclopramide's prokinetic action.
Caption: Workflow for in vitro organ bath experiments.
Caption: Workflow for gastric emptying scintigraphy study.
Conclusion
The foundational research on this compound has firmly established its prokinetic properties through a combination of in vitro and in vivo studies. Its dual action as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist provides a synergistic mechanism to enhance gastrointestinal motility by promoting acetylcholine release. The quantitative data from receptor binding assays, isolated organ studies, and clinical gastric emptying scintigraphy collectively provide a robust evidence base for its clinical use. The detailed experimental protocols outlined in this guide serve as a reference for researchers in the field of gastrointestinal pharmacology and drug development. Future research may continue to explore the nuances of its signaling pathways and the development of more selective prokinetic agents with improved side-effect profiles.
References
- 1. The action of metoclopramide on human gastroduodenal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The effect of metoclopramide on gastric emptying of solid meals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 8. The effect of metoclopramide on gastric emptying of solid meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. Effect of metoclopramide on normal and delayed gastric emptying in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greenkid.idv.tw [greenkid.idv.tw]
- 12. tech.snmjournals.org [tech.snmjournals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Contractility Assay of Metoclopramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) is a prokinetic agent that enhances gastrointestinal motility. Its mechanism of action is complex, primarily involving dopamine (B1211576) D2 receptor antagonism, serotonin (B10506) 5-HT4 receptor agonism, and 5-HT3 receptor antagonism.[1][2][3] These actions ultimately lead to increased acetylcholine (B1216132) release from enteric neurons, which in turn stimulates smooth muscle contraction.[2][3][4][5][6][7][8] The in vitro contractility assay is a fundamental tool for characterizing the pharmacological effects of compounds like metoclopramide on smooth muscle tissue. This document provides a detailed protocol for performing an in vitro contractility assay to evaluate the effects of metoclopramide hydrochloride on gastrointestinal smooth muscle.
Signaling Pathway of Metoclopramide in Smooth Muscle Contraction
Metoclopramide's prokinetic effects are mediated through a multi-faceted interaction with enteric neurons that innervate smooth muscle cells. The primary pathways include:
-
5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors on presynaptic cholinergic neurons. This activation stimulates the release of acetylcholine (ACh).[4][6][7][8]
-
Dopamine D2 Receptor Antagonism: Dopamine typically acts as an inhibitory neurotransmitter in the gut by binding to D2 receptors on cholinergic neurons, which suppresses acetylcholine release. Metoclopramide antagonizes these D2 receptors, thereby disinhibiting acetylcholine release.[1]
-
5-HT3 Receptor Antagonism: While more associated with its antiemetic effects, antagonism of 5-HT3 receptors can also contribute to modulating cholinergic activity.
The increased release of acetylcholine into the neuromuscular junction leads to the activation of muscarinic receptors on the smooth muscle cells, resulting in depolarization and contraction.
Experimental Protocol: Organ Bath Contractility Assay
This protocol details the methodology for assessing the contractile effects of this compound on isolated gastrointestinal smooth muscle strips using an organ bath system.
Materials and Reagents
-
Tissue: Freshly isolated segment of guinea pig ileum or rat stomach.
-
This compound: Stock solution (e.g., 10 mM in distilled water).
-
Acetylcholine (ACh): Stock solution (e.g., 10 mM in distilled water) for inducing contractions.
-
Potassium Chloride (KCl): For inducing maximal contraction (e.g., 80 mM).
-
Krebs-Henseleit Solution: (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).[9][10][11] The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and data acquisition software.
-
Surgical Instruments: Scissors, forceps.
-
Suture Thread: For mounting the tissue.
Experimental Workflow
Step-by-Step Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Immediately excise a segment of the desired gastrointestinal tissue (e.g., terminal ileum or gastric antrum).
-
Place the tissue in cold, oxygenated Krebs-Henseleit solution.
-
Carefully dissect longitudinal muscle strips (approximately 1-2 cm in length and 2-3 mm in width).
-
-
Mounting the Tissue:
-
Tie one end of the muscle strip to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer.
-
Submerge the tissue in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Viability and Normalization:
-
After equilibration, assess the viability of the tissue by inducing a maximal contraction with a high concentration of KCl (e.g., 80 mM).
-
Wash the tissue thoroughly with fresh Krebs-Henseleit solution and allow it to return to its baseline tension. This maximal KCl-induced contraction will be used to normalize the subsequent drug-induced responses.
-
-
Generation of a Cumulative Concentration-Response Curve:
-
Induce a stable, submaximal contraction using either a set concentration of acetylcholine or electrical field stimulation (EFS). The choice of stimulus may depend on the specific research question.
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 10 nM).
-
Allow the response to each concentration to plateau before adding the next, higher concentration (typically in half-log increments, e.g., 10 nM, 30 nM, 100 nM, etc., up to a final concentration of around 30 µM).[3][12]
-
Record the contractile force continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the peak contractile force at each concentration of metoclopramide.
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the normalized response against the logarithm of the metoclopramide concentration to generate a concentration-response curve.
-
From the concentration-response curve, determine the EC50 (the concentration of metoclopramide that produces 50% of the maximal effect) and the Emax (the maximum effect of metoclopramide). This can be done using non-linear regression analysis with a sigmoidal dose-response model.
-
Data Presentation
The quantitative data from the contractility assay should be summarized in a clear and structured table for easy comparison.
| Metoclopramide HCl Concentration (M) | Mean Contractile Force (% of Max KCl Response) | Standard Error of the Mean (SEM) |
| Baseline (Pre-drug) | Value | Value |
| 1 x 10-8 | Value | Value |
| 3 x 10-8 | Value | Value |
| 1 x 10-7 | Value | Value |
| 3 x 10-7 | Value | Value |
| 1 x 10-6 | Value | Value |
| 3 x 10-6 | Value | Value |
| 1 x 10-5 | Value | Value |
| 3 x 10-5 | Value | Value |
Summary of Pharmacological Parameters:
| Parameter | Value |
| EC50 | Calculated Value M |
| Emax | Calculated Value % |
Logical Relationship in Data Interpretation
The interpretation of the results from this assay follows a logical progression to determine the potency and efficacy of metoclopramide.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro contractility assay to evaluate the effects of this compound on gastrointestinal smooth muscle. By following this detailed methodology, researchers can obtain reliable and reproducible data on the potency and efficacy of metoclopramide and other prokinetic agents. The use of clear data presentation and logical interpretation will facilitate the understanding of the pharmacological properties of these compounds.
References
- 1. JaypeeDigital | Cumulative Dose Response Curve [jaypeedigital.com]
- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. The effects of metoclopramide on acetylcholine release and on smooth muscle response in the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of various pharmacological agents on the metoclopramide-induced increase in cholinergic-mediated contractions of rat isolated forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT4 receptors facilitate cholinergic neurotransmission throughout the murine gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT4 receptors located on cholinergic nerves in human colon circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metoclopramide Hydrochloride in Primary Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) hydrochloride is a multi-target drug with well-established clinical use as an antiemetic and prokinetic agent. Its pharmacological profile, primarily as a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) 5-HT3 receptor antagonist, and a 5-HT4 receptor agonist, makes it a compound of significant interest for neuroscience research.[1][2][3][4] In the context of primary neuronal cell culture, metoclopramide can be utilized to investigate fundamental neuronal processes, including signaling pathways, neurodevelopment, synaptic function, and neurotoxicity. These application notes provide a comprehensive overview of its use in such in vitro models, complete with detailed protocols and expected outcomes.
Mechanism of Action in a Neuronal Context
Metoclopramide's effects on primary neurons are mediated through its interaction with key neurotransmitter receptors:
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors, metoclopramide can modulate neuronal excitability, dopamine homeostasis, and has been shown to have neuroprotective effects against tau aggregation.[5][6] This antagonism can also be linked to its known neurological side effects, such as extrapyramidal symptoms, making it a relevant tool for studying neurotoxicity.[7]
-
Serotonin 5-HT3 Receptor Antagonism: The blockade of these ligand-gated ion channels can influence neurite outgrowth and neuronal communication.[3][8] Metoclopramide acts as a potent antagonist at these receptors.[2]
-
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors is linked to the promotion of neuronal survival, neurogenesis, and neurite outgrowth, particularly in the enteric nervous system, with similar effects being explored in central nervous system neurons.[1][9]
Data Presentation: Quantitative Effects of Metoclopramide and Related Compounds
The following tables summarize key quantitative data for metoclopramide and compounds with similar mechanisms of action in neuronal cell culture studies. This information can guide dose-response experiments and endpoint analysis.
Table 1: Metoclopramide Hydrochloride
| Parameter | Cell Type | Concentration | Effect | Citation |
| IC50 for Tau Inclusion Inhibition | Rat Primary Cortical Neurons | ~300 nM | Inhibition of tau protein aggregation. | [5][10] |
| Non-Toxic Concentration | Rat Primary Cortical Neurons | 10 µM | No significant effect on cell viability or dendritic morphology. | [10][11] |
| Neuroprotection | Rat Primary Cortical Neurons | 10 µM | Partial prevention of cocaine-induced cytotoxicity. | [12] |
| IC50 for 5-HT3 Antagonism | HEK293 cells expressing h5-HT3A | 64 nM | Inhibition of 5-HT induced currents. | [2] |
| IC50 for 5-HT3 Antagonism | Rabbit Nodose Ganglion Neurons | 12 nM | Blockade of 5-HT induced currents. | [3] |
| Functional Effect | iPSC-derived Dopaminergic Neurons | Not Specified | Increased basal and evoked dopamine release; suppressed evoked calcium peak frequency. | [1][13] |
Table 2: Related Compounds with Similar Mechanisms of Action
| Mechanism of Action | Compound | Cell Type | Concentration | Effect | Citation |
| D2 Receptor Antagonist | Sulpiride | Primary Dopaminergic Neurons | 5 µM | Mimics burst firing patterns. | [14] |
| D2 Receptor Antagonist | Eticlopride | Primary Striatal Neurons | 20 µM | Induces membrane depolarization. | [15] |
| 5-HT4 Receptor Agonist | BIMU8 | Primary Hippocampal Cultures | 100 nM | Increased number of active cells and frequency of calcium events (chronic). | [16] |
| 5-HT4 Receptor Agonist | RS67506 | Primary Enteric Neurons | Concentration-dependent | Promoted neuronal survival and neurite outgrowth. | [9] |
| 5-HT3 Receptor Agonist | 5-HT | Primary Cortical Neurons | 10-100 nM | Decreased total length of axons and dendrites. | [8] |
Mandatory Visualizations
Signaling Pathways of Metoclopramide in Neurons
Caption: Metoclopramide's multi-target signaling pathways in neurons.
Experimental Workflow for Assessing Metoclopramide's Effects
Caption: Workflow for studying metoclopramide in neuronal cultures.
Experimental Protocols
Primary Neuronal Cell Culture
This protocol is a generalized method for isolating and culturing primary cortical or hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium: Hibernate®-E or equivalent
-
Digestion solution: Papain (20 U/mL) in Hibernate®-E without Ca2+
-
Plating medium: Neurobasal® Plus Medium with B-27™ Plus Supplement, GlutaMAX™, and Penicillin-Streptomycin[17]
-
Coating solution: Poly-D-lysine (50 µg/mL) in sterile water
-
Culture plates or coverslips
Procedure:
-
Coating: Coat culture surfaces with poly-D-lysine solution for at least 1 hour at room temperature, then wash thoroughly with sterile water and allow to dry.[18]
-
Dissection: Isolate cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.
-
Digestion: Transfer tissue to the digestion solution and incubate at 37°C for 15-30 minutes.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.
-
Plating: Determine cell density and viability using a hemocytometer and Trypan Blue. Plate cells at a density of 1.0-2.5 x 10^5 cells/cm^2.[19]
-
Culture: Incubate at 37°C in a humidified 5% CO2 incubator. Perform a half-media change every 2-3 days.
Neurite Outgrowth Assay
Objective: To quantify the effect of metoclopramide on the growth and branching of neurites.
Procedure:
-
Culture primary neurons on coated coverslips for 2-3 days in vitro (DIV).
-
Treat neurons with a range of metoclopramide concentrations (e.g., 10 nM - 10 µM) for 24-72 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Immunocytochemistry:
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Block with 5% goat serum in PBS.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-Tubulin or MAP2) overnight at 4°C.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify total neurite length, number of branches, and number of primary neurites per neuron.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which metoclopramide becomes toxic to primary neurons.
Procedure:
-
Plate neurons in a 96-well plate and culture for 5-7 DIV.
-
Treat with a wide range of metoclopramide concentrations (e.g., 100 nM to 100 µM) for 24 hours.
-
MTT Incubation: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Aspirate the medium and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Calcium Imaging Assay
Objective: To assess the effect of metoclopramide on neuronal activity by measuring intracellular calcium dynamics.
Procedure:
-
Culture neurons on glass-bottom dishes or coverslips for 10-14 DIV.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Alternatively, use neurons expressing a genetically encoded calcium indicator like GCaMP.
-
Imaging:
-
Acquire baseline fluorescence images using a fluorescence microscope equipped with a fast-acquisition camera.
-
Perfuse metoclopramide (e.g., 1-10 µM) into the imaging chamber.
-
Continue to acquire images to record changes in fluorescence intensity over time.
-
-
Analysis: Analyze the image series to quantify changes in fluorescence, which correspond to changes in intracellular calcium. Measure parameters such as the frequency, amplitude, and duration of calcium transients in individual neurons and across the neuronal network.[1][13]
Conclusion
This compound serves as a versatile pharmacological tool for in vitro neuroscience research. Its well-defined interactions with dopaminergic and serotonergic receptors allow for the targeted investigation of multiple signaling pathways crucial for neuronal function, development, and pathology. The protocols and data presented here provide a framework for designing and executing experiments to elucidate the nuanced effects of metoclopramide on primary neuronal cultures, ultimately contributing to a deeper understanding of its neurological impact and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of metoclopramide and ergotamine with human 5-HT3A receptors and human 5-HT reuptake carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electrophysiological investigation of the properties of 5-HT3 receptors of rabbit nodose ganglion neurones in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Biogenic Amine Receptor Types Modulate Spider, Cupiennius salei, Mechanosensory Neurons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of serotonin 5-HT3 receptor in the formation of dendrites and axons in the rat cerebral cortex: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound screening in cell-based models of tau inclusion formation: Comparison of primary neuron and HEK293 cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High throughput 3D gel-based neural organotypic model for cellular assays using fluorescence biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin (5-HT) regulates neurite outgrowth through 5-HT1A and 5-HT7 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Influence of metoclopramide and bromocriptine upon the growth of human and murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Inducing Gastroparesis in Rodent Models for the Evaluation of Prokinetic Agents like Metoclopramide Hydrochloride
Introduction
Gastroparesis is a disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction of the stomach. Rodent models are indispensable tools for studying the pathophysiology of gastroparesis and for the preclinical evaluation of potential therapeutic agents. A common misconception is that metoclopramide (B1676508) hydrochloride, a frequently used prokinetic drug, can be used to induce gastroparesis. On the contrary, metoclopramide is a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist that accelerates gastric emptying and is used to treat gastroparesis.[1][2][3][4]
These application notes provide detailed protocols for establishing robust and reproducible models of gastroparesis in rodents. These models are suitable for investigating the mechanisms of delayed gastric emptying and for assessing the efficacy of prokinetic drugs such as metoclopramide. The primary methods covered are the induction of diabetic gastroparesis using streptozotocin (B1681764) (STZ) and pharmacologically-induced delayed gastric emptying using loperamide (B1203769) or morphine.
Mechanism of Action: Metoclopramide
Metoclopramide enhances gastrointestinal motility through a combination of central and peripheral actions. Its primary mechanisms include:
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, reducing motility. By blocking D2 receptors, metoclopramide counteracts this inhibition, leading to increased cholinergic stimulation and enhanced gastric contractions.[1][4]
-
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons promotes the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, thereby increasing gastric emptying.[1][4]
-
Serotonin 5-HT3 Receptor Antagonism: This action contributes to its antiemetic effects by blocking signals to the vomiting center in the brain.[4]
References
- 1. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Prokinetics in gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile [mdpi.com]
Application Notes and Protocols: Quantification of Metoclopramide Hydrochloride in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide for the quantification of metoclopramide (B1676508) hydrochloride in brain tissue using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and drug distribution studies. The method involves tissue homogenization, protein precipitation for sample clean-up, and subsequent analysis by a validated HPLC method. All quantitative data and experimental procedures are presented in a structured format for ease of use and reproducibility.
Introduction
Metoclopramide is a dopamine (B1211576) D2 receptor antagonist that is widely used as an antiemetic and prokinetic agent.[1][2] Due to its ability to cross the blood-brain barrier, metoclopramide can exert effects on the central nervous system (CNS), leading to both therapeutic actions and potential side effects.[1][3][4] Therefore, quantifying its concentration in brain tissue is crucial for understanding its neuropharmacokinetics and pharmacodynamics. This application note describes a robust and reliable HPLC method for the determination of metoclopramide in brain tissue samples.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of metoclopramide in brain tissue.
Materials and Reagents
-
Metoclopramide hydrochloride (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Brain tissue (e.g., from rodent models)
-
Internal Standard (IS), e.g., Prazosin (optional, but recommended for LC-MS/MS)[5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[6]
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a 40:60 (v/v) ratio.[7][8][9] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the mobile phase.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Accurately weigh approximately 100 mg of the brain tissue sample.[10]
-
Add 1 mL of ice-cold acetonitrile to the tissue.
-
Homogenize the tissue sample on ice until a uniform suspension is obtained.
-
Vortex the homogenate for 2 minutes.
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes to precipitate proteins.[10]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject a 20 µL aliquot into the HPLC system.[6]
HPLC Method Parameters
The following table summarizes the chromatographic conditions for the analysis of metoclopramide.
| Parameter | Condition |
| Column | C18 (e.g., Waters µBondapak 3.9×300mm or equivalent)[7][8][9] |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)[7][8][9] |
| Flow Rate | 1.0 - 2.0 mL/min[6][8][9] |
| Injection Volume | 20 µL[6] |
| Detection Wavelength | 273 - 275 nm[6][7][8][9][11] |
| Column Temperature | Ambient (e.g., 25 °C)[11] |
| Run Time | Approximately 10 minutes[6] |
Note: The retention time for metoclopramide under these conditions is expected to be around 6-7 minutes.[6]
Method Validation and Data Presentation
A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.998 | 0.999 |
| Range | e.g., 0.1 - 20 µg/mL[12] | - |
| Accuracy (% Recovery) | 85 - 115% | 98.5 - 102.3% |
| Precision (% RSD) | ≤ 15% | < 5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.052 µg/mL[12][13] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.159 µg/mL[12][13] |
Visualizations
Experimental Workflow
Caption: Workflow for brain tissue sample preparation and analysis.
Metoclopramide CNS Action Pathway
Caption: Simplified CNS mechanism of metoclopramide.
Conclusion
The HPLC method described in this application note is suitable for the quantification of this compound in brain tissue. The protocol is straightforward, employing common laboratory equipment and reagents. Proper method validation is essential to ensure accurate and precise results, which are critical for advancing our understanding of the central nervous system effects of metoclopramide. This method can be readily adapted for use in various research and drug development settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. pjps.pk [pjps.pk]
- 9. Validation and application of RP-HPLC method for the quantification of this compound in oral formulations prepared for IVIVC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nsuworks.nova.edu [nsuworks.nova.edu]
- 11. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. japsonline.com [japsonline.com]
Application Note: Development of a Metoclopramide Hydrochloride Receptor Binding Assay
Introduction
Metoclopramide (B1676508) hydrochloride is a widely used medication for treating nausea, vomiting, gastroparesis, and gastroesophageal reflux disease.[1][2] Its therapeutic effects are derived from a complex mechanism of action involving multiple neurotransmitter receptors.[3][4] Primarily, metoclopramide functions as a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) 5-HT3 receptor antagonist, and a 5-HT4 receptor agonist.[1][2][3] Understanding the binding affinity of metoclopramide and its derivatives to these specific receptors is crucial for drug development, quality control, and the exploration of new therapeutic applications.
This document provides a detailed protocol for establishing a competitive radioligand binding assay to characterize the interaction of metoclopramide hydrochloride with human D2, 5-HT3, and 5-HT4 receptors. Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[5] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for determining the inhibition constant (Ki) of metoclopramide.
Principle of the Assay
The competitive binding assay measures the ability of an unlabeled test compound (metoclopramide) to compete with a fixed concentration of a radioactively labeled ligand (radioligand) for binding to a specific receptor. The receptors are typically expressed in cultured cell lines and prepared as cell membrane homogenates.[5] By measuring the decrease in radioligand binding as the concentration of the unlabeled compound increases, an IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) can be determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.[6]
Visualization of Key Pathways and Workflows
Caption: Mechanism of action for this compound.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT4 receptor signaling pathway.
Caption: Simplified Serotonin 5-HT3 receptor signaling mechanism.
Caption: Workflow for a competitive radioligand binding assay.
Quantitative Data Summary
The following tables summarize the binding profile of metoclopramide and the recommended components and conditions for the binding assays.
Table 1: Metoclopramide Binding Profile
| Receptor Target | Mechanism of Action | Reported Binding Affinity (Ki) |
|---|---|---|
| Dopamine D2 | Antagonist[1][2][3] | 28.8 nM[1] |
| Serotonin 5-HT3 | Antagonist[1][2] | To be determined experimentally |
| Serotonin 5-HT4 | Agonist[1][2][3] | To be determined experimentally |
Table 2: Recommended Reagents for Receptor Binding Assays
| Receptor Target | Recommended Radioligand | Cell Line Examples | Non-Specific Binding (NSB) Ligand |
|---|---|---|---|
| Dopamine D2 | [³H]-Spiperone[7] or [³H]-Raclopride[[“]] | HEK293[9], CHO, U2OS[10], Neuro 2a[11] | Haloperidol (10 µM) or unlabeled Spiperone (B1681076) (1 µM)[7] |
| Serotonin 5-HT3 | [³H]-Granisetron[6] | HEK293, NCB-20[12], SH-SY5Y[13] | Unlabeled Granisetron (10 µM) or Ondansetron (10 µM) |
| Serotonin 5-HT4 | [³H]-GR113808[6][14] | CHO, HEK293, HT-29[15][16] | Unlabeled GR113808 (1 µM) or Serotonin (10 µM) |
Table 3: Standard Assay Conditions
| Parameter | Dopamine D2 Assay | Serotonin 5-HT3 Assay | Serotonin 5-HT4 Assay |
|---|---|---|---|
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[17] | 50 mM Tris-HCl, pH 7.4[18] | 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4[18] |
| Radioligand Conc. | ~0.2-0.5 nM ([³H]-Spiperone) | ~0.5-1.0 nM ([³H]-Granisetron) | ~0.1-0.2 nM ([³H]-GR113808)[14] |
| Incubation Time | 60 minutes[17] | 60 minutes | 60 minutes |
| Incubation Temp. | 25°C (Room Temperature) | 25°C (Room Temperature) | 25°C (Room Temperature) |
| Membrane Protein | 50-100 µ g/well | 50-150 µ g/well | 50-100 µ g/well |
| Assay Volume | 250 µL[17] | 250 µL | 250 µL |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized procedure for determining the Ki of this compound at D2, 5-HT3, or 5-HT4 receptors. Specific components should be chosen from Table 2 and conditions from Table 3.
I. Materials and Equipment
-
Receptor Source: Frozen cell membrane pellets expressing the human receptor of interest (see Table 2).
-
Radioligand: Tritiated ([³H]) radioligand specific to the receptor (see Table 2).
-
Test Compound: this compound.
-
NSB Ligand: Unlabeled ligand for determining non-specific binding (see Table 2).
-
Buffers: Assay buffer, Wash buffer (ice-cold assay buffer).
-
Equipment:
II. Reagent Preparation
-
Assay Buffer Preparation: Prepare the appropriate assay buffer as detailed in Table 3. Ensure the pH is accurately adjusted.
-
Membrane Homogenate Preparation:
-
Thaw the cell membrane pellet on ice.
-
Resuspend the pellet in a known volume of ice-cold assay buffer.
-
Homogenize gently using a Polytron or Dounce homogenizer to ensure a uniform suspension.
-
Determine the protein concentration using a standard method (e.g., BCA protein assay).[5]
-
Dilute the membrane homogenate with assay buffer to achieve the final desired concentration (see Table 3). Keep on ice.
-
-
Metoclopramide Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM) for the competition curve.
-
-
Radioligand Preparation:
-
Dilute the radioligand stock in assay buffer to a final concentration that is 5 times the desired assay concentration (e.g., if the final is 0.2 nM, prepare a 1 nM solution). This accounts for the 1-in-5 dilution in the final assay volume.
-
-
NSB Ligand Preparation:
-
Prepare a stock solution of the non-specific binding ligand at a concentration 100-1000 times its Ki. Dilute to a working concentration that is 5 times the final desired assay concentration (e.g., for a final of 10 µM, prepare a 50 µM solution).
-
III. Assay Procedure
The assay is typically performed in triplicate in a 96-well plate with a final volume of 250 µL.
-
Plate Setup: Add reagents to each well in the following order:
-
150 µL of Assay Buffer.
-
50 µL of either:
-
Assay Buffer (for Total Binding).
-
NSB Ligand solution (for Non-Specific Binding).
-
Metoclopramide dilution (for Competition Binding).
-
-
50 µL of diluted Radioligand solution.
-
-
Initiate Reaction: Start the binding reaction by adding 50 µL of the diluted membrane homogenate to all wells.[6]
-
Incubation:
-
Incubate the plate for the time and at the temperature specified in Table 3 (e.g., 60 minutes at 25°C).[17]
-
Gentle agitation during incubation is recommended to keep membranes in suspension.
-
-
Termination and Filtration:
-
Quantification:
-
Dry the filter mat (e.g., 30 minutes at 50°C or under a heat lamp).[17]
-
Place the filters into scintillation vials or seal in a sample bag with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Average the CPM values for the triplicate wells.
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of metoclopramide, calculate the percentage of specific binding relative to the control (0% inhibition).
-
Plot the percent specific binding against the logarithm of the metoclopramide concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model.
-
The software will calculate the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[6] Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (this value should be predetermined via a separate saturation binding experiment or obtained from literature).
-
-
-
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. genscript.com [genscript.com]
- 10. innoprot.com [innoprot.com]
- 11. Neuronal cell lines transfected with the dopamine D2 receptor gene promoter as a model for studying the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Application Notes and Protocols for Metoclopramide Hydrochloride Administration in Animal Models of Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of metoclopramide (B1676508) hydrochloride in various animal models of nausea and vomiting. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-emetic efficacy of metoclopramide and other novel compounds.
Overview of Metoclopramide Hydrochloride
Metoclopramide is a dopamine (B1211576) D2 receptor antagonist and a mixed 5-HT3 receptor antagonist/5-HT4 receptor agonist.[1][2] Its anti-emetic effects are primarily due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone (CTZ) in the brain, which prevents nausea and vomiting induced by most stimuli.[1][3] At higher doses, its 5-HT3 antagonist activity may also contribute to this effect.[1] Additionally, its prokinetic activity, mediated by muscarinic activity, D2 receptor antagonism, and 5-HT4 receptor agonism, enhances gastrointestinal motility and may also contribute to its anti-emetic properties.[1][3]
Quantitative Data Summary
The following tables summarize the anti-emetic efficacy of this compound in different animal models.
Table 1: Efficacy of Metoclopramide in a Morphine/Dexmedetomidine-Induced Emesis Model in Dogs [4]
| Treatment Group | Metoclopramide Dose (SC) | Timing of Administration | Number of Dogs Vomiting | Percentage of Dogs Vomiting |
| Control (Saline) | N/A | 30 min before & at time of emetogen | 9/15 | 60.0% |
| Metoclopramide (M0) | 0.2 mg/kg | Simultaneously with emetogen | 4/15 | 26.7% |
| Metoclopramide (M30) | 0.2 mg/kg | 30 minutes before emetogen | 0/15 | 0.0% |
Table 2: Efficacy of Metoclopramide in a Cisplatin-Induced Emesis Model in Dogs [5]
| Treatment Group | Metoclopramide Dose (IV Infusion) | Emetogen | Average Number of Vomits | Effect on Nausea |
| Placebo (Saline) | N/A | Cisplatin (B142131) (18 mg/m²) | 7 (range 2-13) | N/A |
| Metoclopramide | 0.5 mg/kg | Cisplatin (18 mg/m²) | No effect | No effect |
Table 3: Efficacy of Metoclopramide in a Cisplatin-Induced Emesis Model in Ferrets [6]
| Treatment Group | Metoclopramide Dose | Emetogen | Outcome |
| Metoclopramide | Not specified | Cisplatin | Complete protection from emesis |
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is considered a gold standard for assessing anti-emetic drugs.[7]
Materials:
-
Male ferrets
-
Cisplatin
-
This compound
-
Saline (0.9% NaCl) solution
-
Intraperitoneal (IP) and Intramuscular (IM) injection supplies
Protocol:
-
Acclimatize ferrets to the experimental environment.
-
Fast the animals overnight with free access to water.
-
Prepare a solution of cisplatin in saline. A common dose to induce acute emesis is 10 mg/kg.[7] For delayed emesis models, a lower dose of 5 mg/kg can be used.[8]
-
Administer this compound or vehicle control at the desired dose and route. For example, administer intramuscularly 30 minutes before cisplatin administration.
-
Administer cisplatin (10 mg/kg) intraperitoneally.[7]
-
Observe the animals continuously for at least 4 hours for signs of emesis (retching and vomiting).[7]
-
Record the latent period to the first emetic event and the total number of retches and vomits.[7]
Apomorphine-Induced Emesis in Dogs
Apomorphine (B128758) is a potent emetic agent that acts centrally on the CTZ.
Materials:
-
Beagle dogs
-
Apomorphine hydrochloride
-
This compound
-
Saline (0.9% NaCl) solution
-
Subcutaneous (SC) or Intravenous (IV) injection supplies
Protocol:
-
Acclimatize dogs to the experimental setting.
-
Administer this compound or vehicle control at the desired dose and route. For example, a subcutaneous injection of 0.2 mg/kg can be given 30 minutes prior to the emetic challenge.[4]
-
Prepare a solution of apomorphine. A commonly used dose is 0.03 mg/kg IV or 0.04 mg/kg SC.[9][10]
-
Administer apomorphine to induce emesis.
-
Observe the dogs for a defined period (e.g., 30-60 minutes) and record the incidence of vomiting and the number of emetic episodes.
Cisplatin-Induced Pica in Rats
Rats do not vomit, but they exhibit pica (ingestion of non-nutritive substances like kaolin) in response to emetic stimuli, which is used as an index of nausea.[11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Cisplatin
-
This compound
-
Kaolin (B608303) (hydrated aluminum silicate)
-
Standard rat chow and water
-
Intraperitoneal (IP) injection supplies
Protocol:
-
House rats individually and allow them to acclimate to the cages, which should contain both standard food and a pre-weighed amount of kaolin.
-
After the acclimatization period, administer this compound or vehicle control via the desired route (e.g., intraperitoneally) 30 minutes before cisplatin.
-
Administer cisplatin (e.g., 6 mg/kg, IP) to induce pica.[11][13]
-
Measure the consumption of kaolin and regular food at various time points (e.g., 24, 48, and 72 hours) post-cisplatin administration.[11]
-
An increase in kaolin consumption is indicative of a nausea-like state.
Visualizations
References
- 1. Metoclopramide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effect of metoclopramide on nausea and emesis in dogs premedicated with morphine and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Metoclopramide Hydrochloride: A Versatile Tool for Interrogating Dopamine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metoclopramide (B1676508) hydrochloride is a substituted benzamide (B126) that has been in clinical use for decades, primarily as an antiemetic and prokinetic agent.[1][2] Its pharmacological activity stems from its ability to antagonize dopamine (B1211576) D2 receptors, making it an invaluable tool for researchers studying the intricate roles of dopamine in the central and peripheral nervous systems.[1][3] Beyond its primary D2 antagonism, metoclopramide also exhibits effects at serotonin (B10506) receptors, acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, which contributes to its therapeutic profile and offers additional avenues for pharmacological investigation.[3]
These application notes provide a comprehensive overview of metoclopramide hydrochloride as a research tool, including its receptor binding profile, its impact on downstream signaling pathways, and detailed protocols for its use in fundamental dopamine receptor research.
Mechanism of Action
Metoclopramide's primary mechanism of action is the blockade of dopamine D2 receptors.[3] Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D2-like receptors, including the D2 receptor, couple to Gi/o proteins.[5] Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] By antagonizing the D2 receptor, metoclopramide prevents this dopamine-induced inhibition, thereby modulating a variety of physiological processes.
In the chemoreceptor trigger zone (CTZ) of the brainstem, blockade of D2 receptors by metoclopramide underlies its potent antiemetic effects.[3] In the gastrointestinal tract, D2 receptor antagonism enhances motility.[3] For researchers, this specific antagonism allows for the targeted investigation of D2 receptor function in various physiological and pathological contexts.
Data Presentation: Receptor Binding Affinities
The affinity of this compound for various dopamine receptor subtypes is a critical parameter for designing and interpreting experiments. The following table summarizes the available quantitative data on its binding affinities (Ki values).
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Dopamine D2 | Human | [3H]Spiperone | 104 - 113 | [6] |
| Dopamine D3 | Human | Not Specified | (Moderate Affinity) | [7] |
| Dopamine D1 | - | - | (Low Affinity) | - |
| Dopamine D4 | - | - | (Low Affinity) | - |
| Dopamine D5 | - | - | (Low Affinity) | - |
| Serotonin 5-HT3 | - | [3H]GR-65630 | (Antagonist) | [6] |
| Serotonin 5-HT4 | - | - | (Agonist) | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
This protocol details a competitive binding assay to determine the affinity of metoclopramide for the dopamine D2 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of metoclopramide for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
[3H]Spiperone (Radioligand)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of Haloperidol (10 µM final concentration), 50 µL of [3H]Spiperone, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of metoclopramide (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]Spiperone, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the metoclopramide concentration.
-
Determine the IC50 value (the concentration of metoclopramide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Protocol 2: In Vitro cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of metoclopramide at the D2 receptor by measuring its effect on dopamine-inhibited cAMP production.
Objective: To quantify the ability of metoclopramide to reverse the dopamine-induced inhibition of cAMP synthesis.
Materials:
-
A cell line co-expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., using FRET or BRET technology), or cells endogenously expressing the D2 receptor.
-
Dopamine
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Cell culture reagents
-
Microplate reader capable of detecting the biosensor signal
Procedure:
-
Cell Culture and Plating: Culture the cells under standard conditions. Seed the cells into 96- or 384-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay buffer containing IBMX (e.g., 500 µM) and incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Metoclopramide Pre-incubation: Add varying concentrations of metoclopramide to the wells and incubate for 15-30 minutes at 37°C.
-
Dopamine and Forskolin Stimulation: Add a fixed, sub-maximal concentration of dopamine (e.g., its EC80 for cAMP inhibition) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control. Forskolin is used to stimulate a detectable level of cAMP production that can then be inhibited by dopamine.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Signal Detection: Measure the cAMP levels using the microplate reader according to the specific instructions for the cAMP biosensor being used.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP levels (100%) and the dopamine-inhibited levels (0%).
-
Plot the percentage of reversal of dopamine inhibition against the logarithm of the metoclopramide concentration.
-
Determine the IC50 value for metoclopramide's antagonism.
-
D2 Receptor Signaling Pathway
Protocol 3: In Vivo Microdialysis in Rodents
This protocol describes how to use in vivo microdialysis to measure the effect of metoclopramide on extracellular dopamine levels in a specific brain region, such as the striatum.
Objective: To assess the in vivo effect of metoclopramide on dopaminergic neurotransmission.
Materials:
-
Adult male rats (e.g., Sprague-Dawley, 250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4
-
This compound for injection
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8] After a stabilization period of 1-2 hours, collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Metoclopramide Administration: Administer metoclopramide systemically (e.g., intraperitoneally, 1-10 mg/kg).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section and stain the brain tissue to verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the average baseline concentration. Plot the time course of dopamine level changes.
References
- 1. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Metoclopramide-Induced Extrapyramidal Symptoms (EPS) in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of metoclopramide-induced extrapyramidal symptoms (EPS).
Frequently Asked Questions (FAQs)
Q1: What are extrapyramidal symptoms (EPS) and why does metoclopramide (B1676508) cause them?
A1: Extrapyramidal symptoms are a group of movement disorders that can be induced by certain medications.[1] The main types of EPS are dystonia (involuntary muscle contractions), akathisia (restlessness), parkinsonism (tremor, rigidity), and tardive dyskinesia (involuntary, repetitive body movements).[1][2] Metoclopramide can cause these symptoms by blocking dopamine (B1211576) D2 receptors in the brain.[2][3][4] This blockade disrupts the balance between dopamine and another neurotransmitter, acetylcholine, in the central nervous system, leading to the observed motor disturbances.[1] While symptoms like dystonia and akathisia can appear after a single dose, tardive dyskinesia and parkinsonism are more commonly associated with long-term use.[1][2][4][5]
Q2: What is a typical dosage of metoclopramide to induce EPS in rodent models?
A2: The effective dose of metoclopramide to induce EPS can vary depending on the animal species, strain, and the specific symptom being measured. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. However, published literature provides some guidance.
| Animal Model | Metoclopramide Dosage | Route of Administration | Observed Effect/Symptom |
| Rat | 7.5 mg/kg (twice daily) | Intraperitoneal (IP) | Inhibition of esophageal varices development[6] |
| Rat | 0.2 mg/kg to 1.0 mg/kg | PO, SC, IM | General therapeutic dose; overdose can lead to EPS[7] |
| Mouse | ED50 of 33.71 mg/kg | Intraperitoneal (IP) | Antinociceptive effect (as a measure of CNS activity)[8] |
| Dog | 1.0 mg/kg IV bolus followed by 1.0 mg/kg/h infusion | Intravenous (IV) | Reduced incidence of gastroesophageal reflux[9] |
Q3: What are the common behavioral tests used to assess EPS in rodents?
A3: Several behavioral tests are used to quantify EPS in rodent models. The choice of test depends on the specific symptom of interest.
| Behavioral Test | Symptom Assessed | Brief Description |
| Bar Test (Catalepsy) | Parkinsonism (bradykinesia, akinesia) | The animal's forepaws are placed on an elevated bar, and the time it remains in this unnatural posture is measured.[10] |
| Rotarod Test | Motor coordination and balance | The animal is placed on a rotating rod, and the latency to fall is recorded. This can assess general motor impairment.[10][11][12] |
| Open Field Test | Akathisia, general locomotor activity | The animal's movement in an open arena is tracked to measure distance traveled, speed, and rearing frequency.[11] |
| Vacuous Chewing Movements (VCMs) | Tardive Dyskinesia | Spontaneous, purposeless chewing movements are counted over a specific observation period. This is often seen with chronic drug administration.[13] |
| Elevated Plus Maze | Anxiety-like behavior (can be co-morbid) | Measures anxiety by assessing the animal's preference for open versus enclosed arms of a maze.[12] |
Troubleshooting Guides
Problem 1: I administered metoclopramide, but I am not observing any significant extrapyramidal symptoms.
-
Possible Cause 1: Insufficient Dosage. The dose may be too low for the specific animal strain or species you are using.
-
Solution: Gradually increase the dose of metoclopramide in subsequent experiments. It is highly recommended to perform a pilot dose-response study to identify the optimal dose that induces measurable EPS without causing excessive toxicity.
-
-
Possible Cause 2: Route of Administration. The oral bioavailability of metoclopramide can be variable.[14] Intraperitoneal (IP) or subcutaneous (SC) injections generally lead to more consistent and rapid absorption.
-
Solution: Consider switching to an IP or SC route of administration if you are currently using oral gavage. The onset of action is typically 10-15 minutes for intramuscular, 1-3 minutes for intravenous, and 30-60 minutes for oral administration.[14]
-
-
Possible Cause 3: Animal Strain/Species Variability. Different strains and species of rodents can have varying sensitivities to dopamine antagonists.
-
Solution: Review the literature to see which strains are most commonly used for inducing EPS with D2 antagonists. If possible, test a different, more sensitive strain.
-
-
Possible Cause 4: Acclimatization and Stress. High levels of stress can interfere with behavioral testing.
-
Solution: Ensure animals are properly acclimatized to the housing facility and the testing room. Handle the animals gently and consistently prior to the experiment to reduce stress.
-
Problem 2: The observed EPS are highly variable between individual animals.
-
Possible Cause 1: Inconsistent Drug Administration. Inaccurate dosing or inconsistent injection technique can lead to variability.
-
Solution: Ensure accurate calculation of doses based on the most recent body weights. Use consistent and proper injection techniques (e.g., consistent depth and location for IP injections).
-
-
Possible Cause 2: Environmental Factors. Differences in lighting, noise, or temperature in the testing environment can affect animal behavior.
-
Solution: Standardize the testing environment. Conduct all behavioral tests at the same time of day and under the same ambient conditions.
-
-
Possible Cause 3: Observer Bias. Subjectivity in scoring behavioral tests can introduce variability.
-
Solution: Ensure that the person scoring the behavior is blinded to the experimental groups. Have two independent observers score the behaviors and check for inter-rater reliability. Use automated tracking software when possible.
-
Problem 3: Animals are showing excessive sedation, which is interfering with the assessment of EPS.
-
Possible Cause 1: Dose is too high. Sedation is a known side effect of metoclopramide, especially at higher doses.[7]
-
Solution: Reduce the dose of metoclopramide to a level that induces EPS without causing profound sedation. Refer to your pilot dose-response study.
-
-
Possible Cause 2: Interaction with other substances.
-
Solution: Ensure that no other centrally-acting drugs are being administered concurrently that could potentiate the sedative effects of metoclopramide.[15]
-
Problem 4: How can I reverse or treat acute, severe EPS in an animal?
-
Possible Cause: An acute dystonic reaction or severe akathisia can be distressing to the animal.
-
Solution: Anticholinergic agents are often used to counteract drug-induced EPS. Diphenhydramine (B27), which has anticholinergic properties, can be administered to reduce hyperactive effects.[7][16] In clinical settings, diphenhydramine is a standard treatment for acute dystonic reactions.[17] The specific dose for reversal in an animal model should be determined in consultation with a veterinarian and based on pilot studies.
-
Experimental Protocols & Visualizations
Standard Experimental Workflow for Assessing Metoclopramide-Induced EPS
This workflow outlines the typical steps for inducing and measuring EPS in a rodent model.
Caption: Workflow for inducing and assessing metoclopramide EPS in rodents.
Signaling Pathway of Metoclopramide-Induced EPS
This diagram illustrates the primary mechanism by which metoclopramide induces extrapyramidal symptoms.
Caption: Metoclopramide blocks D2 receptors, causing cholinergic overactivity and EPS.
Troubleshooting Decision Tree
A logical guide for troubleshooting common issues in EPS experiments.
Caption: Decision tree for troubleshooting metoclopramide EPS model issues.
References
- 1. researchgate.net [researchgate.net]
- 2. journal-imab-bg.org [journal-imab-bg.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Metoclopramide and extrapyramidal symptoms: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide inhibits development of esophageal varices in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoclopramide – Rat Guide [ratguide.com]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waisman.wisc.edu [waisman.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
Technical Support Center: Optimizing Metoclopramide Hydrochloride Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing metoclopramide (B1676508) hydrochloride in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of metoclopramide hydrochloride for in vivo rodent studies?
A1: The appropriate starting dosage can vary depending on the specific research question, the rodent species and strain, and the intended route of administration. However, based on published literature, a general starting point for rats is between 0.2 mg/kg to 10 mg/kg and for mice is around 10 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model.
Q2: What are the common routes of administration for metoclopramide in rodents?
A2: this compound can be administered via several routes in rodents, including oral (PO), subcutaneous (SC), intramuscular (IM), and intraperitoneal (IP). The choice of administration route will depend on the experimental design, desired onset of action, and the formulation of the drug. Oral administration is convenient for chronic studies, while parenteral routes like IV (intravenous), IM, and SC offer more rapid and predictable bioavailability.[1][2]
Q3: What are the potential side effects of metoclopramide in rodents?
A3: At higher doses, metoclopramide can cause central nervous system (CNS) side effects due to its ability to cross the blood-brain barrier.[1][3] These can include sedation, agitation, and extrapyramidal symptoms such as tremors and catalepsy.[1][4] Long-term administration may also lead to an increase in prolactin levels.[5] Researchers should carefully observe animals for any abnormal behaviors.
Q4: What is a suitable vehicle for dissolving this compound for injection?
A4: this compound is freely soluble in water.[5] For injections, sterile 0.9% sodium chloride (saline) is a commonly used and appropriate vehicle.[6][7]
Q5: How stable is a prepared solution of this compound?
A5: this compound solutions for injection are relatively stable. When diluted in 0.9% sodium chloride and stored in polypropylene (B1209903) syringes at room temperature (25°C), the solution can be stable for up to 21 days without significant loss of potency.[6][7] The solution is also light-sensitive, so it is recommended to protect it from light during storage.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at the initial dose | - Insufficient Dosage: The initial dose may be too low for the specific rodent strain or experimental conditions.- Route of Administration: The chosen route may have low bioavailability.[9] | - Perform a Dose-Response Study: Systematically increase the dose to find the minimum effective dose.- Consider an Alternative Route: If using oral administration, consider a parenteral route (SC, IP, or IM) for higher bioavailability. |
| Rodents exhibit sedation or hyperactivity | - High Dosage: The dose administered is likely too high, leading to CNS side effects.[1][3] | - Reduce the Dosage: Lower the dose to a level that provides the desired therapeutic effect without causing significant behavioral changes.- Monitor Animals Closely: Carefully observe the animals for the duration of the drug's effect. |
| Extrapyramidal symptoms (e.g., tremors, catalepsy) are observed | - Dopamine (B1211576) D2 Receptor Blockade: Metoclopramide is a potent dopamine D2 receptor antagonist, and high doses can induce these motor side effects.[4] | - Decrease the Dose: This is the most critical step.- Consider a Different Compound: If the therapeutic window is too narrow, a more selective 5-HT4 agonist might be an alternative for prokinetic studies. |
| Inconsistent results between animals | - Variability in Metabolism: Individual differences in drug metabolism can lead to varied responses.[9]- Improper Dosing Technique: Inaccurate administration can lead to variable drug exposure. | - Increase Sample Size: A larger group of animals can help to account for individual variability.- Ensure Proper Training: All personnel administering the drug should be proficient in the chosen technique to ensure consistency. |
| Precipitation in the prepared solution | - Improper Vehicle or Storage: Using an inappropriate solvent or incorrect storage conditions can cause the drug to precipitate. | - Use Sterile Saline: Prepare solutions with 0.9% sodium chloride for injection.[6][7]- Store Properly: Store solutions at room temperature and protect from light.[8] |
Quantitative Data Summary
Table 1: Reported Dosages of this compound in Rodent Studies
| Species | Route of Administration | Dosage Range | Study Focus | Reference |
| Rat | Oral (PO) | 0.2 - 1.0 mg/kg | GI Motility | [1] |
| Rat | Subcutaneous (SC) | 0.2 - 1.0 mg/kg | GI Motility | [1] |
| Rat | Intramuscular (IM) | 0.2 - 1.0 mg/kg | GI Motility | [1] |
| Rat | Intramuscular (IM) | 1 and 3 mg/kg | Abortifacient Effects | [10] |
| Rat | Intramuscular (IM) | 2.5, 6, and 12 mg/kg | GI Myoelectric Activity | [11] |
| Rat | Intraperitoneal (IP) | 7.5 mg/kg | Esophageal Varices | [12] |
| Rat | Intraperitoneal (IP) | 10, 40, and 80 mg/kg | Neurobehavioral Toxicity | [13] |
| Rat | Subcutaneous (SC) | 5 and 10 mg/kg | Catalepsy | [4] |
| Mouse | Intraperitoneal (IP) | 30.7 mg/kg (ED50) | Antinociceptive Effect | |
| Mouse | Intraperitoneal (IP) | 33.71 mg/kg (ED50) | Antinociceptive Effect | [14] |
| Mouse | Intraperitoneal (IP) | 8 and 10 mg/kg (in combination) | Open-field Activity | [14] |
Table 2: Pharmacokinetic Parameters of Metoclopramide in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | 0.49 (at 0.1 mg/kg) to 0.83 (at 5.0 mg/kg) | Oral | [15] |
| Elimination Half-life (t1/2) | 50 - 70 min (control) | Not specified | [16] |
| Volume of Distribution (Vd) | 4.0 - 4.5 L/kg (control) | Not specified | [16] |
| Onset of Action | 10 - 15 minutes | Intramuscular | [5] |
| Onset of Action | 30 - 60 minutes | Oral | [5] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in Rats
-
Animals: Male Wistar rats (200-250g).
-
Fasting: Animals are fasted for 24 hours with free access to water.
-
Drug Administration: this compound (e.g., 1, 5, 10 mg/kg) or vehicle (saline) is administered via the desired route (e.g., intraperitoneally) 30 minutes before the test meal.
-
Test Meal: A non-nutrient, non-absorbable marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) solution) is administered orally.
-
Euthanasia and Sample Collection: After a set time (e.g., 20 minutes), animals are euthanized. The stomach is clamped at the pyloric and cardiac ends and removed.
-
Analysis: The amount of phenol red remaining in the stomach is quantified spectrophotometrically to determine the rate of gastric emptying.
Mandatory Visualizations
Caption: Metoclopramide's dual mechanism of action in the CNS and GI tract.
Caption: A typical experimental workflow for in vivo rodent studies.
References
- 1. Metoclopramide – Rat Guide [ratguide.com]
- 2. Metoclopramide | VCA Animal Hospitals [vcahospitals.com]
- 3. Metoclopramide (Reglan) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Chemical stability of this compound injection diluted with 0.9% sodium chloride injection in polypropylene syringes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ashp.org [publications.ashp.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Abortifacient effect of metoclopramide in female albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metoclopramide inhibits development of esophageal varices in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoclopramide attenuates iminodipropionitrile-induced oxidative stress and neurobehavioral toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nonlinear bioavailability of metoclopramide in the rat: evidence for saturable first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics of metoclopramide in normal rats and in rats with experimental renal and hepatic dysfunction - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Metoclopramide Hydrochloride in DMSO for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of metoclopramide (B1676508) hydrochloride dissolved in DMSO for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of metoclopramide hydrochloride in DMSO?
A: To prepare a stock solution, dissolve this compound powder in pure, anhydrous DMSO to your desired high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved; gentle warming to 37°C or brief sonication can aid dissolution. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the long-term stability of this compound in DMSO?
A: Currently, there is no publicly available, quantitative data specifically detailing the long-term stability of this compound in DMSO. However, forced degradation studies indicate that the molecule is susceptible to oxidative and light-induced degradation.[1][2] General best practices for storing small molecule solutions in DMSO suggest that they are stable for extended periods when stored correctly.[3] For optimal stability, it is highly recommended to store stock solutions at -80°C for long-term use (months to years) and at -20°C for short-term use (weeks to months).[3][4]
Q3: How should I store the this compound-DMSO stock solution?
A: Aliquots of the stock solution should be stored in tightly sealed, light-resistant containers. This compound is photosensitive and should be protected from light.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability and solubility of the dissolved compound. For general storage recommendations, please refer to the table below.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% or lower being preferable for sensitive cell lines.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q5: My this compound solution precipitates when I dilute it in my cell culture medium. What should I do?
A: Precipitation upon dilution in aqueous media is a common issue for compounds dissolved in DMSO.[6] To mitigate this, try performing a serial dilution. First, dilute the DMSO stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume of your culture medium. Warming the medium to 37°C during dilution can also help. If precipitation persists, you may need to lower the final working concentration of this compound.
Stability and Storage Recommendations
While specific long-term stability data for this compound in DMSO is not available, the following table summarizes general recommendations for storing small molecule stock solutions in DMSO.
| Storage Temperature | Recommended Duration | Best Practices |
| -80°C | Long-term (months to years) | Recommended for archival storage. Aliquot into single-use volumes to avoid freeze-thaw cycles. Use light-resistant tubes. |
| -20°C | Short-term (weeks to months) | Suitable for working stocks. Aliquot to minimize freeze-thaw cycles. Use light-resistant tubes. |
| 4°C | Very short-term (days) | Generally not recommended due to the potential for faster degradation and water absorption by DMSO. |
| Room Temperature | Not Recommended | Prone to degradation from light and absorption of atmospheric moisture. |
Troubleshooting Guide
Issue: No biological effect of this compound observed.
Caption: Troubleshooting workflow for an unexpected lack of effect.
Issue: Inconsistent results between experiments.
-
Possible Cause: Variability in cell passage number or health.
-
Solution: Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Inconsistent incubation times or temperatures.
-
Solution: Standardize all experimental parameters, including incubation periods and temperatures.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly or validate the stability of your current stock. Always aliquot and store properly to avoid degradation.[7]
-
Issue: Signs of cytotoxicity observed in vehicle control wells.
-
Possible Cause: Final DMSO concentration is too high.
-
Solution: Reduce the final concentration of DMSO in your cell culture medium to a non-toxic level, ideally ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance.
-
-
Possible Cause: Contamination of DMSO stock.
-
Solution: Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.
-
Experimental Protocols
Protocol for Validating the Stability of this compound in DMSO
This protocol outlines a method to assess the stability of your this compound-DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into multiple small, light-resistant tubes.
-
Time Zero Analysis: Immediately after preparation, take one aliquot for "Time 0" analysis. Dilute it to a working concentration with the mobile phase for HPLC analysis.
-
Storage Conditions: Store the remaining aliquots under your desired long-term storage conditions (e.g., -20°C and -80°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it to the working concentration with the mobile phase, and analyze by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the "Time 0" sample to determine the percentage of degradation. A stability-indicating method should be used that can separate the parent compound from any potential degradants.
Caption: Experimental workflow for stability testing.
Signaling Pathway
Metoclopramide's primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist. In many cell types, the D2 receptor is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, metoclopramide can prevent the dopamine-induced decrease in cAMP.
Caption: Simplified signaling pathway for metoclopramide.
References
Technical Support Center: Overcoming Metoclopramide Hydrochloride Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from metoclopramide (B1676508) hydrochloride and its metabolites in various analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is metoclopramide and how can it interfere with analytical assays?
A1: Metoclopramide is a medication used to treat nausea, vomiting, and gastroparesis.[1] Its chemical structure and the presence of its metabolites in biological samples can lead to interference in analytical assays through several mechanisms. In immunoassays, structural similarities between metoclopramide and target analytes can cause cross-reactivity with antibodies, leading to false-positive results.[1] In chromatographic methods, co-elution of metoclopramide or its metabolites with the analyte of interest can result in inaccurate quantification.[1]
Q2: What are the major metabolites of metoclopramide?
A2: Metoclopramide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2D6, with minor contributions from CYP3A4 and CYP1A2.[1][2][3] It also undergoes conjugation with glucuronic acid and sulfate.[1] The major metabolites include N-O-glucuronide (M1), N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5).[1]
Q3: Which types of assays are most commonly affected by metoclopramide interference?
A3: Immunoassays, particularly for amphetamines and lysergic acid diethylamide (LD), are known to be affected, with metoclopramide causing false-positive results.[1] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC), especially with UV detection, can also experience interference if the separation is not optimized to resolve metoclopramide and its metabolites from the target analyte.[1]
Troubleshooting Guides
Issue 1: Unexpected Positive Results in Immunoassays
Symptom: A sample from a patient known to be taking metoclopramide tests positive in a screening immunoassay (e.g., for amphetamines or LSD), but this result is not clinically expected.
Possible Cause: Cross-reactivity of the immunoassay antibodies with metoclopramide or its metabolites due to structural similarities.[1]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected immunoassay positives.
Recommended Actions:
-
Review Patient Medication: The first step is to confirm if the patient has been administered metoclopramide.[1]
-
Consult Assay Manufacturer: Check the package insert or contact the manufacturer of the immunoassay to determine if there is any known cross-reactivity with metoclopramide.[1]
-
Alternative Screening: If possible, re-screen the sample using an immunoassay from a different manufacturer, as the antibodies used in other kits may not have the same cross-reactivity.[1]
-
Confirmation Testing: A positive immunoassay result should be considered presumptive. For a definitive result, perform a confirmatory test using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods can distinguish between metoclopramide/metabolites and the suspected analyte.[1]
Issue 2: Inaccurate Quantification in Chromatographic Assays
Symptom: Inaccurate or imprecise quantification of an analyte in a biological sample when using chromatographic methods like HPLC.
Possible Cause: Co-elution of the target analyte with metoclopramide or its metabolites.[1] In mass spectrometry, in-source fragmentation of Phase II metabolites (e.g., glucuronides) can revert to the parent drug's mass-to-charge ratio, leading to overestimation.[1]
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for chromatographic interference.
Recommended Actions:
-
Optimize Chromatographic Separation:
-
Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve the resolution between the analyte and interfering compounds.[1]
-
Consider using a different stationary phase (column) with alternative selectivity.[1]
-
Optimize the gradient elution profile to enhance separation.[1]
-
-
Optimize Mass Spectrometry Parameters (for LC-MS/MS):
-
Employ Selective Sample Preparation:
Data Presentation
Table 1: Analytical Methods for Metoclopramide and Potential for Interference
| Analytical Method | Analyte(s) | Matrix | Limit of Quantitation (LOQ) | Recovery (%) | Potential for Interference/Notes | Reference |
| LC-MS | Metoclopramide | Human Plasma | 0.78 ng/mL | 67.8 - 75.2 | High specificity, but requires optimization to avoid metabolite interference. | [1] |
| Spectrophotometry | Metoclopramide | Pharmaceutical Formulations | 1.0 - 15 µg/mL | - | Prone to interference from other UV-absorbing compounds. | [4] |
| Spectrophotometry (with vanillin) | Metoclopramide | Bulk drug, tablets, injection, spiked human urine | 1.55 µg/mL | 98.22 - 101.67 | Common pharmaceutical additives did not interfere. | [5] |
| HPLC | Metoclopramide | Pharmaceutical Formulations | 0.025 - 5 µg/mL | - | Method successfully applied without matrix interference. | [6][7] |
| HPLC (with fluorescamine (B152294) derivatization) | Metoclopramide | Pharmaceutical Preparations | - | - | Pre-column derivatization can enhance selectivity. | [8] |
| UPLC | Metoclopramide and related substances | Drug Substance | - | - | Provides high resolution to separate from impurities. | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Metoclopramide from Biological Samples
This protocol provides a general approach for separating a target analyte from metoclopramide and its polar metabolites in a urine sample. Optimization will be required based on the specific analyte of interest.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Water (HPLC grade)
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
20% Methanol in water
-
Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase of the analytical method)
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter.
-
SPE Cartridge Conditioning:
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of water through the cartridge.
-
Pass 1 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the cartridge to dry out between steps.[1]
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]
-
Washing:
-
Elution: Elute the analyte(s) of interest from the cartridge with 2 mL of the appropriate elution solvent.[1] The composition of the elution solvent will depend on the properties of the target analyte.
-
Evaporation and Reconstitution:
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: HPLC Method for the Determination of Metoclopramide
This protocol describes a general HPLC method for the quantification of metoclopramide in pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm).[10]
LC Parameters (Example):
-
Mobile Phase: A mixture of ethanol (B145695) and formic acid solution (pH 2.0; 30:70 v/v).[7][10]
-
Column Temperature: 25°C.[10]
-
Injection Volume: 10 µL.[10]
Procedure:
-
Standard Solution Preparation: Prepare a stock standard solution of metoclopramide hydrochloride in ultrapure water. Create a series of calibration standards by diluting the stock solution to known concentrations.[10]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh an amount of powder equivalent to a known amount of metoclopramide and dissolve it in ultrapure water.
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution to a concentration within the calibration range.[10]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the metoclopramide standard against its concentration. Determine the concentration of metoclopramide in the sample by comparing its peak area to the calibration curve.
Signaling and Metabolic Pathways
Metoclopramide Metabolism
Metoclopramide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. Understanding this pathway is crucial for identifying potential interfering metabolites in analytical assays.
Figure 3: Simplified metabolic pathway of metoclopramide.
References
- 1. benchchem.com [benchchem.com]
- 2. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive spectrophotometric determination of this compound in dosage forms and spiked human urine using vanillin - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijrar.org [ijrar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of metoclopramide hydrochloride for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing metoclopramide (B1676508) hydrochloride in in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful and accurate use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of metoclopramide hydrochloride?
A1: this compound is a white or almost white crystalline powder. It is classified as a Biopharmaceutical Classification System (BCS) Class III drug, indicating high solubility and low permeability.[1] It is known to be photosensitive and should be protected from light.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is very soluble in water and freely soluble in ethanol.[3] Its solubility is pH-dependent, with increased solubility in acidic conditions. For detailed solubility data in various solvents, please refer to Table 1.
Q3: What is the stability of this compound in solution?
A3: this compound is stable in acidic to neutral solutions but is unstable in strongly alkaline solutions.[2] Solutions should be protected from light to prevent degradation.[2] A study on this compound (0.5 mg/mL) in 0.9% sodium chloride injection showed no loss of potency for 21 days at 25°C.[4]
Q4: What is the primary mechanism of action of metoclopramide?
A4: Metoclopramide is a dopamine (B1211576) D2 receptor and serotonin (B10506) 5-HT3 receptor antagonist.[5][6] Its antiemetic effects are primarily due to the blockade of these receptors in the chemoreceptor trigger zone (CTZ) of the brain.[5][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 mL) at 25°C | Reference |
| Water | 48 | [2] |
| Ethanol (95%) | 9 | [2] |
| Absolute Ethanol | 6 | [2] |
| Methanol | Soluble | [8] |
| Chloroform | 0.10 | [2] |
| Benzene | 0.10 | [2] |
Table 2: pH-Dependent Aqueous Solubility of Metoclopramide Base
| pH | Solubility (µg/mL) at 37°C | Reference |
| 5.5 | 5539 ± 0.01 | [9] |
| 6.8 | 3500 ± 0.005 | [9] |
| 7.4 | 1347 ± 0.006 | [9] |
| Distilled Water | 190.5 ± 0.002 | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol provides a general method for preparing a sterile stock solution of this compound suitable for use in cell culture and other in vitro experiments.
Materials:
-
This compound powder
-
Sterile distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile distilled water or PBS to the tube. This compound is highly soluble in water.[10]
-
Gently vortex or swirl the tube until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[11][12]
-
-
Adjust to final volume: Once completely dissolved, add sterile distilled water or PBS to reach the final desired volume.
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This will remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to cell culture medium | The concentration of this compound in the final culture medium exceeds its solubility in the complex mixture. Cell culture media like DMEM/F-12 contain various salts and components that can affect solubility.[13][14][15] | - Pre-warm the cell culture medium to 37°C before adding the drug solution.- Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.- Prepare a less concentrated stock solution to minimize the volume of solvent added to the culture medium.- If using an organic solvent like DMSO for initial dissolution, ensure the final concentration in the medium is well below the tolerance level of your cells (typically <0.5%). |
| Cloudiness or turbidity in the prepared solution | Incomplete dissolution or presence of insoluble impurities. | - Ensure the this compound is fully dissolved before filter sterilization. Sonication may be helpful.- Use a high-quality, pure source of this compound. |
| Loss of drug activity over time | Degradation due to improper storage, particularly exposure to light or high pH. | - Store stock solutions at -20°C in light-protected tubes.- Avoid preparing large batches of working solutions that will not be used promptly.- Ensure the pH of the final solution is within the stable range for this compound (acidic to neutral).[2] |
Signaling Pathway Diagrams
Below are diagrams illustrating the mechanism of action of metoclopramide as an antagonist at the Dopamine D2 and Serotonin 5-HT3 receptors.
Caption: Antagonism of the Dopamine D2 Receptor by Metoclopramide.
Caption: Antagonism of the Serotonin 5-HT3 Receptor by Metoclopramide.
References
- 1. discoveryjournals.org [discoveryjournals.org]
- 2. Unbinding Pathways of an Agonist and an Antagonist from the 5-HT3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. easpublisher.com [easpublisher.com]
- 9. scielo.br [scielo.br]
- 10. fip.org [fip.org]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - US [thermofisher.com]
- 14. 11320 - DMEM/F-12 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. DMEM-F-12 Cell Culture Media | Fisher Scientific [fishersci.com]
Technical Support Center: Method Validation for Metoclopramide Hydrochloride Quantification in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of metoclopramide (B1676508) hydrochloride in plasma.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of metoclopramide in plasma samples using chromatographic methods.
Chromatography & Data Acquisition Issues
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting analyte ionization. - Secondary interactions with active sites on the column stationary phase. - Column overload. - Co-elution with an interfering substance. | - Adjust the mobile phase pH to ensure metoclopramide is in a single ionic state. - Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Reduce the injection volume or sample concentration. - Optimize the chromatographic gradient or mobile phase composition to improve separation. |
| Inconsistent Retention Times | - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure sufficient re-equilibration time is included in the gradient program. - Degas the mobile phase and check the pump for leaks or bubbles. - Use a column oven to maintain a consistent temperature. - Replace the column if performance continues to degrade. |
| Low Signal Intensity or Sensitivity | - Suboptimal ionization in the mass spectrometer source. - Ion suppression due to matrix effects. - Low extraction recovery. - Analyte degradation. | - Optimize mass spectrometer parameters (e.g., spray voltage, gas flows, temperature). - Improve sample cleanup to remove interfering matrix components. - Evaluate and optimize the sample extraction procedure. - Investigate the stability of metoclopramide under the employed analytical conditions. |
| High Background Noise | - Contaminated mobile phase, solvents, or reagents. - Contaminated LC-MS system. - Electronic noise. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the LC system and mass spectrometer. - Ensure proper grounding of the instrument. |
Sample Preparation Issues
| Problem | Potential Causes | Recommended Solutions |
| Low or Inconsistent Extraction Recovery | - Suboptimal pH during liquid-liquid extraction (LLE). - Inappropriate organic solvent for LLE. - Incomplete elution from the solid-phase extraction (SPE) cartridge. - Strong binding of metoclopramide to plasma proteins. | - Adjust the pH of the plasma sample to suppress the ionization of metoclopramide, enhancing its partitioning into the organic phase. - Test different extraction solvents with varying polarities. - Optimize the elution solvent composition and volume for the SPE method. - Use a protein precipitation step prior to extraction. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of endogenous plasma components (e.g., phospholipids) with metoclopramide. - Insufficient sample cleanup. | - Modify the chromatographic method to separate metoclopramide from the interfering matrix components. - Employ a more rigorous sample preparation technique (e.g., SPE instead of protein precipitation). - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Method Validation Parameters & Acceptance Criteria
Q1: What are the key parameters to evaluate during the validation of a bioanalytical method for metoclopramide in plasma?
A1: According to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline, the key validation parameters include: selectivity, specificity, calibration curve, accuracy, precision, recovery, sensitivity (Lower Limit of Quantification, LLOQ), and stability.[1][2][3]
Q2: What are the typical acceptance criteria for accuracy and precision?
A2: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. For precision, the coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[4][5]
Q3: How is the stability of metoclopramide in plasma evaluated?
A3: Stability should be assessed under various conditions to mimic sample handling and storage. This includes:
-
Freeze-thaw stability: Assessing degradation after multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: Evaluating stability at room temperature for a period that reflects the sample handling time.
-
Long-term stability: Determining stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of sample storage.
-
Stock solution stability: Assessing the stability of the drug in its storage solvent.
-
Post-preparative stability: Evaluating the stability of the processed samples in the autosampler.
The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Experimental Protocols & Methodologies
Q4: Can you provide a detailed protocol for a validated LC-MS/MS method for metoclopramide quantification in plasma?
A4: The following is a representative LC-MS/MS method protocol synthesized from published literature.[6][7]
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., a stable isotope-labeled metoclopramide).
-
Add 100 µL of a basifying agent (e.g., 1 M NaOH) and vortex for 30 seconds.
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and diethyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoclopramide: e.g., m/z 300.1 → 227.1
-
Internal Standard: Dependent on the chosen IS.
-
-
Source Parameters: Optimized for the specific instrument used (e.g., spray voltage, source temperature, gas flows).
Q5: What are some common internal standards used for metoclopramide analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., metoclopramide-d6). If this is not available, a structurally similar compound with similar extraction and ionization properties can be used. Prazosin has been reported as a suitable internal standard for metoclopramide analysis.[6]
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated methods for metoclopramide quantification in plasma.
Table 1: HPLC Method Performance
| Parameter | Reported Range/Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | 85 - 95% |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Range/Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Extraction Recovery | 70 - 90%[6] |
Visualizations
The following diagrams illustrate key workflows in the method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing tachyphylaxis to metoclopramide hydrochloride in chronic dosing studies
Welcome to the technical support center for researchers utilizing metoclopramide (B1676508) hydrochloride in chronic dosing studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of metoclopramide hydrochloride?
A1: this compound exerts its prokinetic and antiemetic effects through a dual mechanism:
-
Dopamine (B1211576) D2 Receptor Antagonism: It blocks D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brain. This inhibition of dopamine's relaxant effect on the gut enhances gastrointestinal motility and reduces nausea and vomiting.
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide acts as an agonist at 5-HT4 receptors on enteric neurons, which promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances gastric emptying.[1]
Q2: What is tachyphylaxis in the context of chronic metoclopramide dosing?
A2: Tachyphylaxis is the rapid development of tolerance to the effects of a drug following repeated administration. In chronic metoclopramide studies, this manifests as a diminished prokinetic response over time. Clinical studies in critically ill patients have shown that tachyphylaxis to metoclopramide's prokinetic effects can occur within a few days of continuous use.[2][3]
Q3: What are the proposed molecular mechanisms behind metoclopramide tachyphylaxis?
A3: The precise mechanisms are not fully elucidated, but are thought to involve:
-
Receptor Desensitization: Continuous stimulation of 5-HT4 receptors can lead to their desensitization, a process where the receptor becomes less responsive to the agonist. This can involve receptor phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, which uncouple the receptor from its downstream signaling pathway.
-
Receptor Downregulation/Internalization: Prolonged exposure to metoclopramide may lead to a decrease in the number of D2 and 5-HT4 receptors on the cell surface through internalization, reducing the drug's efficacy.
-
Dopamine D2 Receptor Upregulation: Paradoxically, chronic blockade of D2 receptors can lead to an upregulation in their number as a compensatory mechanism. While this is more associated with the development of tardive dyskinesia, it could potentially contribute to a reduced net prokinetic effect over time.[1]
Troubleshooting Guides
Issue 1: High Variability in Gastric Emptying Measurements in Animal Models
-
Symptom: Inconsistent gastric emptying rates observed between animals in the same treatment group.
-
Possible Causes:
-
Age-Related Differences in Receptor Expression: Studies have shown that newborn rats have scant dopamine D2 receptor expression in gastric tissue compared to adult rats, leading to a lack of response to metoclopramide.[4] Ensure that the age of the animals is consistent and appropriate for the study.
-
Stress: Stress can significantly impact gastrointestinal motility. Acclimate animals to the experimental procedures and environment to minimize stress-induced variability.
-
Diet and Fasting Period: The composition and volume of the test meal, as well as the duration of the pre-test fasting period, can affect gastric emptying. Standardize these parameters across all experimental groups.
-
-
Troubleshooting Steps:
-
Standardize Animal Characteristics: Use animals of the same age, sex, and strain.
-
Acclimatization: Allow for a sufficient acclimatization period before starting the experiment.
-
Controlled Feeding: Standardize the diet and the fasting period before administering the test meal.
-
Consistent Test Meal: Use a consistent and well-defined test meal for all animals.
-
Issue 2: Loss of Metoclopramide Efficacy in a Chronic Dosing Study
-
Symptom: A statistically significant prokinetic effect of metoclopramide is observed in the initial phase of the study, but this effect diminishes or disappears with continued dosing.
-
Possible Cause: Development of tachyphylaxis to metoclopramide.
-
Troubleshooting Steps:
-
Incorporate "Drug Holidays": Consider introducing washout periods ("drug holidays") in your study design to allow for the potential resensitization of receptors.
-
Intermittent Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule (e.g., every other day) may help to mitigate the development of tachyphylaxis.
-
Combination Therapy: Investigate the co-administration of metoclopramide with another prokinetic agent that has a different mechanism of action, such as a motilin receptor agonist (e.g., erythromycin).[2]
-
Dose-Response Assessment: At the end of the chronic dosing period, perform a dose-response curve to determine if a higher dose of metoclopramide is required to achieve the desired effect.
-
Quantitative Data Summary
Table 1: Onset of Tachyphylaxis to Prokinetic Agents in Critically Ill Patients
| Prokinetic Agent | Time to Onset of Tachyphylaxis |
| Metoclopramide | 2 days |
| Erythromycin | 3 days |
| Combination Therapy (Metoclopramide + Erythromycin) | 6.5 days |
Data from a study in critically ill patients with feeding intolerance.[2]
Table 2: Effect of Chronic Metoclopramide Treatment on Dopamine D2 Receptor Density in Rat Striatum
| Treatment Group | D2 Receptor Density (% of Control) |
| Saline (Control) | 100% |
| Metoclopramide (30 mg/kg/day for 21 days) | Increased (Specific % increase not provided in the abstract) |
Data from a quantitative autoradiography study in rats.[5]
Experimental Protocols
Protocol 1: In Vivo Assessment of Metoclopramide-Induced Tachyphylaxis on Gastric Emptying in Rats
This protocol is adapted from methodologies described for evaluating prokinetic agents in rodents.[6][7]
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Chronic Dosing Regimen:
-
Divide animals into a control group (vehicle) and a metoclopramide-treated group.
-
Administer metoclopramide (e.g., 10 mg/kg, s.c.) or vehicle daily for a predetermined period (e.g., 7-14 days) to induce tachyphylaxis.
-
-
Gastric Emptying Assay (Phenol Red Method):
-
Fast animals for 18-24 hours with free access to water.
-
On the test day, administer a final dose of metoclopramide or vehicle.
-
30 minutes later, administer a test meal containing a non-absorbable marker (e.g., 1.5 ml of 1.5% methylcellulose (B11928114) with 0.5 mg/ml phenol (B47542) red) via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the animals by CO2 asphyxiation.
-
Clamp the pylorus and cardia and carefully remove the stomach.
-
Homogenize the stomach contents in a known volume of alkaline solution.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculate the amount of phenol red remaining in the stomach and express gastric emptying as a percentage of the initial amount administered.
-
-
Data Analysis: Compare the gastric emptying rates between the control and chronic metoclopramide-treated groups to determine if tachyphylaxis has occurred.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay Following Chronic Metoclopramide Treatment
This protocol is based on the principles of quantitative receptor autoradiography.[5]
-
Chronic Treatment: Treat rats with metoclopramide (e.g., 30 mg/kg, i.p.) or saline daily for 21 days.
-
Washout Period: Implement a 72-hour drug washout period before tissue collection to avoid interference from residual drug.
-
Tissue Preparation:
-
Euthanize the animals and rapidly dissect the brain.
-
Freeze the brains and section them on a cryostat (e.g., 20 µm sections) through the brain regions of interest (e.g., caudate-putamen and nucleus accumbens).
-
Mount the sections on gelatin-coated slides.
-
-
Receptor Autoradiography:
-
Incubate the brain sections with a radiolabeled D2 receptor antagonist, such as [3H]spiperone or [3H]raclopride, at various concentrations to determine total binding.
-
For non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-labeled D2 antagonist (e.g., sulpiride).
-
Wash the slides to remove unbound radioligand, dry them, and expose them to autoradiographic film or a phosphor imaging system.
-
-
Quantification and Analysis:
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Generate saturation binding curves to determine the D2 receptor density (Bmax) and affinity (Kd) in the control and metoclopramide-treated groups.
-
Compare the Bmax values to assess for changes in D2 receptor expression.
-
Visualizations
Caption: Metoclopramide's dual action on gastrointestinal motility.
Caption: Workflow for addressing tachyphylaxis in chronic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. criticalcarenutrition.com [criticalcarenutrition.com]
- 3. Should we stop prescribing metoclopramide as a prokinetic drug in critically ill patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Non-additivity of D2 receptor proliferation induced by dopamine denervation and chronic selective antagonist administration: evidence from quantitative autoradiography indicates a single mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing metoclopramide hydrochloride degradation in experimental solutions
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of metoclopramide (B1676508) hydrochloride in experimental solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My clear metoclopramide hydrochloride solution has turned yellow. What is the cause and is it still usable?
A1: A yellow discoloration typically indicates degradation of the metoclopramide molecule. This is often due to oxidation or photodegradation. This compound is known to be photosensitive and can degrade when exposed to light[1][2]. Oxidative stress is also a primary pathway for degradation[3]. It is strongly recommended to discard the discolored solution, as the presence of degradation products can compromise experimental results. To prevent this, always prepare solutions fresh, use high-purity solvents, and protect the solution from light by using amber vials or covering the container with aluminum foil.
Q2: I need to prepare a stock solution for experiments that will last several days. What are the optimal storage conditions?
A2: For multi-day use, it is crucial to control the storage environment. This compound solutions are stable over a pH range of 2 to 9[1][2]. For storage up to 90 days, preparing the solution and storing it under refrigeration at 4°C has been shown to maintain chemical and physical stability[2]. Avoid freezing undiluted solutions, as this can cause microprecipitation[2]. Always store solutions protected from light[1].
Q3: Can I autoclave my this compound solution for sterilization?
A3: While metoclopramide is relatively stable to heat, autoclaving (thermal stress) can induce degradation[3][4]. The extent of degradation depends on the solution's pH and composition. If sterile filtration (e.g., using a 0.22 µm filter) is a viable alternative, it is the preferred method to minimize the risk of thermal degradation. If autoclaving is necessary, a pilot study should be conducted to quantify the extent of degradation using a stability-indicating method like HPLC.
Q4: Which solvents are recommended for preparing experimental solutions?
A4: Deionized water is a common and appropriate solvent for this compound, which is very soluble in water[3][5]. For analytical purposes, such as HPLC, mobile phases often consist of mixtures of acetonitrile (B52724) and water or methanol (B129727) and phosphate (B84403) buffer[4][6][7]. The choice of solvent should be guided by the specific requirements of your experiment, ensuring it does not accelerate degradation. For instance, ensure the final pH of the solution is within the stable range of 2-9[2].
Q5: I suspect my solution has degraded. How can I confirm this and quantify the remaining active compound?
A5: You can confirm degradation and quantify the active this compound using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique[4][6][8]. Such a method is designed to separate the intact drug from its degradation products, allowing for accurate quantification. A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section of this guide.
Data Presentation: Stability & Analytical Parameters
For ease of reference, key quantitative data regarding the stability and analysis of this compound are summarized below.
Table 1: Summary of this compound Stability Conditions
| Parameter | Recommended Condition | Notes | Source(s) |
| pH Range | 2.0 - 9.0 | The drug is stable within this broad pH range. | [1][2] |
| Storage Temp. | 4°C (Refrigerated) | Recommended for stability up to 90 days. | [2] |
| 23°C (Room Temp) | Stable for up to 60 days, but particulate formation may occur after this period. | [2] | |
| -20°C (Frozen) | Not recommended for undiluted injection; may cause precipitation. | [2] | |
| Light Exposure | Protect from light | Photosensitive; use amber vials or foil wrapping. | [1][2] |
Table 2: Example Parameters for a Stability-Indicating HPLC Method
| Parameter | Specification | Notes | Source(s) |
| Column | C8 or C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard columns for reverse-phase chromatography. | [4][6] |
| Mobile Phase | Acetonitrile:Water (25:75) with 0.06% triethylamine (B128534), pH 4.0 | Isocratic elution provides simple and robust separation. | [4][7] |
| Phosphate Buffer (10 mM):Methanol:Acetonitrile (50:28:22), pH 4.8 | Another effective mobile phase composition. | [6] | |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard bore columns. | [4][6] |
| Detection (UV) | 214 nm or 274 nm | Wavelengths for monitoring metoclopramide. | [4][6] |
| Retention Time | ~6-8 minutes | Varies based on exact method parameters. | [4][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating methods[8][9].
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter, water bath, oven, photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water[3].
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Reflux for 4 hours[3]. Cool and neutralize with 1N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1N NaOH. Reflux for a specified period. Cool and neutralize with 1N HCl before analysis[10].
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% H₂O₂ at room temperature for 24 hours[3].
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a controlled high temperature (e.g., 60°C) for several hours[10].
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber[11][12]. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products. This protocol is based on established methods[4][7].
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
High-purity water
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 25:75 (v/v) ratio. Add triethylamine to a final concentration of 0.06%. Adjust the pH to 4.0 using orthophosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 10 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the experimental or stressed samples to an appropriate concentration within the method's linear range using the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column at ambient temperature.
-
Set the UV detector to 274 nm.
-
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of metoclopramide in the sample chromatogram to the peak area from the standard solution to determine the concentration. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting decision tree for degraded solutions.
Primary Degradation Pathways
Caption: Major stress factors and degradation pathways.
Experimental Workflow for Stability Analysis
Caption: Workflow for a forced degradation stability study.
References
- 1. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Development and Validation of Stability Indicating HPLC Method for Estimation of this compound From A Novel Formulation | Semantic Scholar [semanticscholar.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Stability-indicating high-performance liquid chromatographic assay for the determination of this compound in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. longdom.org [longdom.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Metoclopramide Hydrochloride's Blood-Brain Barrier Transport
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during studies aimed at mitigating the blood-brain barrier (BBB) transport of metoclopramide (B1676508) hydrochloride.
Troubleshooting Guides
Problem: High Variability in In Vitro BBB Model Permeability Results for Metoclopramide
Q: We are observing significant well-to-well and day-to-day variability in our in vitro BBB model when assessing metoclopramide permeability. What are the potential causes and solutions?
A: High variability in in vitro BBB models, such as those using hCMEC/D3 cells or co-cultures of brain capillary endothelial cells and astrocytes, can stem from several factors.[1][2]
Potential Causes:
-
Inconsistent Cell Monolayer Integrity: The tightness of the endothelial cell monolayer is crucial for accurately modeling the BBB. Variations in tight junction formation can lead to inconsistent permeability.
-
Variable Efflux Transporter Expression: The expression levels of P-glycoprotein (P-gp, ABCB1), a key efflux transporter for metoclopramide, can fluctuate with cell passage number, culture conditions, and serum batches.[3][4]
-
Presence of Influx Transporters: The H+-coupled organic cation (H+/OC) antiporter has been suggested to be involved in the influx of metoclopramide into the brain.[5][6] Variability in its expression or activity can affect net transport.
-
Experimental Conditions: Minor variations in pH, temperature, or incubation times can impact transporter function and cell viability.
Solutions:
-
Validate Monolayer Integrity:
-
Regularly measure Transendothelial Electrical Resistance (TEER) to ensure it is within an acceptable range for your cell type before each experiment.
-
Perform permeability assays with known BBB-impermeable markers (e.g., lucifer yellow or fluorescently-labeled dextrans) to confirm low paracellular leakage.
-
-
Standardize Cell Culture Conditions:
-
Use a consistent and low cell passage number for all experiments.
-
Thoroughly test new batches of serum and other reagents for their effect on cell growth and transporter expression.
-
Maintain strict control over CO2 levels, temperature, and humidity in the incubator.
-
-
Characterize Transporter Expression:
-
Periodically perform immunocytochemistry or Western blotting to confirm the expression of P-gp and other relevant transporters in your cell model.
-
Use well-characterized P-gp substrates (e.g., verapamil, loperamide) and inhibitors (e.g., tariquidar) as positive and negative controls to assess transporter activity.[7][8]
-
-
Control for Influx Mechanisms:
-
Investigate the effect of pH on metoclopramide uptake in your model, as the H+/OC antiporter is pH-dependent.[6]
-
Consider using inhibitors of this antiporter to dissect the relative contributions of influx and efflux.
-
Problem: Discrepancy Between In Vitro and In Vivo Metoclopramide Brain Penetration Data
Q: Our in vitro data suggested a particular formulation would limit metoclopramide's BBB transport, but our in vivo animal studies show higher than expected brain concentrations. Why might this be happening?
A: Discrepancies between in vitro and in vivo results are a common challenge in BBB research.[2]
Potential Causes:
-
In Vivo Metabolism: Metoclopramide is metabolized by CYP2D6.[9] If its metabolites can cross the BBB and your analytical method in the brain does not distinguish between the parent drug and metabolites, this can lead to an overestimation of metoclopramide's brain penetration.
-
Plasma Protein Binding: The extent of metoclopramide binding to plasma proteins can differ between the in vitro model's media and in vivo plasma, affecting the free fraction available for BBB transport.
-
Influence of Other Transporters: While P-gp is a major efflux transporter for metoclopramide, other transporters present in vivo but not adequately represented in the in vitro model may play a role.[3][8] Conversely, the H+/OC antiporter might have a more significant role in vivo.[5][6]
-
Animal Model Specifics: P-gp expression and activity can vary between species, and even between different strains of the same species.[7]
Solutions:
-
Characterize Metabolites:
-
Use analytical techniques like LC-MS/MS to separately quantify metoclopramide and its major metabolites in both plasma and brain tissue.
-
Investigate whether the metabolites themselves are P-gp substrates.
-
-
Measure Free Drug Concentration:
-
Determine the plasma protein binding of your metoclopramide formulation in the specific animal model you are using.
-
Incorporate these values into your pharmacokinetic modeling to better correlate free drug exposure with brain penetration.
-
-
Refine the In Vitro Model:
-
If possible, use an in vitro model that more closely mimics the in vivo environment, such as primary cells from the same species used for in vivo studies or more complex microfluidic "organ-on-a-chip" models.
-
-
Consider PET Imaging:
Frequently Asked Questions (FAQs)
Q1: What are the primary transport mechanisms governing metoclopramide's passage across the BBB?
A1: Metoclopramide's BBB transport is governed by a balance of passive diffusion, active efflux, and potentially active influx.
-
Passive Diffusion: Metoclopramide has relatively high passive membrane permeability compared to other P-gp substrates like loperamide.[8]
-
Active Efflux: It is a well-established, albeit weak, substrate of the P-glycoprotein (P-gp, ABCB1) efflux transporter.[3][4] P-gp actively pumps metoclopramide from the brain endothelial cells back into the bloodstream, thus limiting its net brain accumulation.[7] It is not a substrate for the Breast Cancer Resistance Protein (BCRP, ABCG2), another major BBB efflux transporter.[8]
-
Active Influx: Recent studies suggest the involvement of a proton-coupled organic cation (H+/OC) antiporter in the uptake of metoclopramide into the brain.[5][6]
Q2: How can P-glycoprotein (P-gp) mediated efflux of metoclopramide be modulated in experimental settings?
A2: P-gp function can be modulated through inhibition or competitive saturation.
-
Pharmacological Inhibition: Co-administration of P-gp inhibitors like tariquidar (B1662512) or cyclosporine A has been shown to significantly increase the brain concentration of metoclopramide in both animal and human studies.[3][7]
-
Competitive Saturation: Administering a therapeutic dose of unlabeled metoclopramide can partially saturate P-gp, leading to increased brain uptake of a co-administered microdose of radiolabeled [11C]metoclopramide.[10]
Q3: What formulation strategies can be explored to reduce metoclopramide's brain penetration?
A3: While the provided literature primarily focuses on understanding the transport mechanisms, the insights gained can inform formulation strategies. The goal is to design a formulation that either has reduced affinity for influx transporters or is a more avid substrate for efflux transporters.
-
Chemical Modification: Modifying the chemical structure of metoclopramide to increase its affinity for P-gp could enhance its efflux from the brain.
-
Prodrug Approach: A prodrug strategy could be employed where metoclopramide is chemically modified to be inactive and a poor BBB penetrant, but is converted to the active form peripherally.
-
Nanoparticle Encapsulation: Encapsulating metoclopramide in nanoparticles that are not readily transported across the BBB could be another approach. However, this is a complex area as some nanoparticles are designed to enhance BBB penetration.
-
Alternative Delivery Routes: Newer formulations like intranasal sprays aim for rapid systemic absorption, which may help in achieving therapeutic effects with lower overall doses, potentially reducing the risk of CNS side effects.[11]
Q4: Which in vitro models are most suitable for studying metoclopramide's BBB transport?
A4: Several in vitro models can be used, each with its own advantages and limitations.
-
P-gp-Overexpressing Cell Lines (e.g., MDCKII-MDR1): These are useful for specifically studying the interaction of metoclopramide with human P-gp and for determining its efflux ratio.[4][7]
-
Human Cerebral Microvascular Endothelial Cell Lines (e.g., hCMEC/D3): These provide a model of the human BBB and can be used to study both influx and efflux transport mechanisms.[5][6]
-
Co-culture Models: Co-culturing brain capillary endothelial cells with astrocytes more closely mimics the in vivo environment and often results in a "tighter" barrier with better physiological relevance.[1][12]
Data Presentation
Table 1: Comparison of Metoclopramide and Other P-gp Substrates
| Compound | Efflux Ratio (in vitro) | Brain-to-Plasma Ratio (in vivo, wild-type mice) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
| Metoclopramide | 1.4 - 1.6 | 1.2 - 1.72 | 17.7 ± 2.61 |
| Domperidone | 31.2 - 87.5 | 0.17 | Lower than Metoclopramide |
| Verapamil | 2.1 | 0.34 | 12.6 ± 1.83 |
| Loperamide | 3.8 | 0.55 | 2.7 ± 1.07 |
Data compiled from multiple sources.[4][7][8]
Table 2: Effect of P-gp Inhibition on [¹¹C]Metoclopramide Brain Penetration (in vivo PET in rats)
| Condition | Fold Increase in Brain Exposure (AUCbrain) | Fold Increase in BBB Penetration (AUCbrain/AUCplasma) |
| Baseline | 1.0 (Reference) | 1.0 (Reference) |
| + Tariquidar (8 mg/kg) | 2.9 | 2.9 |
Data from a study by Saba, W., et al.[4][13]
Experimental Protocols
Protocol 1: Bidirectional Transport Assay Using MDCKII-MDR1 Cells
This protocol is used to determine if a compound is a substrate of P-gp by measuring its transport across a polarized monolayer of cells overexpressing the transporter.
-
Cell Culture:
-
Culture MDCKII-MDR1 cells on permeable filter inserts (e.g., Transwells) until a confluent and polarized monolayer is formed.
-
Monitor monolayer integrity by measuring TEER.
-
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the transport buffer containing metoclopramide hydrochloride to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C, 5% CO2 for a defined period (e.g., 60-120 minutes), with gentle shaking.
-
At the end of the incubation, collect samples from the basolateral chamber.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Repeat the process, but add the metoclopramide-containing buffer to the basolateral chamber and collect samples from the apical chamber. This measures the active efflux.
-
-
Analysis:
-
Quantify the concentration of metoclopramide in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the filter
-
C0 = initial concentration of the compound
-
-
Calculate the Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) . An efflux ratio significantly greater than 1 suggests the compound is a substrate for an efflux transporter.
-
Protocol 2: In Vivo Brain Microdialysis in Rodents
This protocol allows for the sampling of unbound metoclopramide concentrations in the brain extracellular fluid of a freely moving animal.
-
Surgical Implantation:
-
Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to a specific brain region (e.g., striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sampling:
-
Allow the system to equilibrate.
-
Collect several baseline dialysate samples to ensure a stable baseline.
-
-
Drug Administration and Sampling:
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect parallel blood samples at the same time points to determine plasma concentrations.
-
-
Analysis:
-
Analyze the concentration of metoclopramide in the dialysate and plasma samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).
-
Correct the dialysate concentration for the in vivo recovery of the probe (determined separately).
-
Plot brain and plasma concentration-time profiles and perform pharmacokinetic analysis.
-
Visualizations
Caption: Metoclopramide transport across the BBB.
Caption: Workflow for evaluating formulations to reduce metoclopramide BBB transport.
Caption: Factors influencing metoclopramide brain concentration.
References
- 1. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of P-Glycoprotein Function on the Brain Kinetics of the Weak Substrate 11C-Metoclopramide Assessed with PET Imaging in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Proton-Coupled Organic Cation Antiporter in Human Blood-Brain Barrier Transport of Mesoridazine and Metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. [11C]metoclopramide is a sensitive radiotracer to measure moderate decreases in P-glycoprotein function at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Impaired Clearance From the Brain Increases the Brain Exposure to Metoclopramide in Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Blood-Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug-Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Metoclopramide Hydrochloride vs. Domperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two commonly used prokinetic and antiemetic agents: metoclopramide (B1676508) hydrochloride and domperidone (B1670879). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Overview of Prokinetic and Antiemetic Action
Metoclopramide and domperidone are both dopamine (B1211576) D2 receptor antagonists, a property that underlies their primary therapeutic effects in managing gastrointestinal motility disorders and preventing nausea and vomiting.[1][2] Their mechanisms involve blocking dopamine D2 receptors in the gastrointestinal tract, which increases acetylcholine (B1216132) release, thereby enhancing gastric emptying and increasing lower esophageal sphincter tone.[2] As antiemetics, they act on the chemoreceptor trigger zone (CTZ), a region in the brainstem that detects emetic signals.[2]
A crucial distinction between the two drugs lies in their ability to cross the blood-brain barrier (BBB). Metoclopramide readily crosses the BBB, leading to central nervous system (CNS) effects, while domperidone has minimal penetration, resulting in a more peripherally selective action.[2][3] This difference significantly influences their side-effect profiles.
Comparative Mechanism of Action
The primary pharmacological difference between metoclopramide and domperidone is the broader receptor activity of metoclopramide. Beyond its dopamine D2 receptor antagonism, metoclopramide also interacts with serotonin (B10506) receptors, specifically acting as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[3][4] Domperidone's mechanism is largely confined to dopamine D2 receptor antagonism.[5]
Data Presentation: Receptor Binding Affinities and Functional Activity
The following table summarizes the available quantitative data on the receptor binding affinities and functional activities of metoclopramide and domperidone.
| Receptor Target | Parameter | Metoclopramide Hydrochloride | Domperidone | Reference(s) |
| Dopamine D2 Receptor | IC50 | 483 nM | - | [6] |
| Ki | - | - | ||
| Serotonin 5-HT3 Receptor | IC50 | 308 nM | No significant affinity | [6] |
| Ki | - | - | ||
| Serotonin 5-HT4 Receptor | Agonist activity | Yes | No significant activity | [7][8] |
| hERG Potassium Channel | IC50 | 5.4 µM (5400 nM) | 57.0 nM | [9] |
Note: Directly comparative Ki values from a single study were not available in the searched literature. IC50 values are provided where available. The significant difference in hERG channel affinity is a key differentiator for cardiac safety profiles.
Signaling Pathways
The differential receptor interactions of metoclopramide and domperidone result in the activation and inhibition of distinct intracellular signaling pathways.
Dopamine D2 Receptor Signaling
Both drugs antagonize the D2 receptor, which is a G-protein coupled receptor (GPCR) that typically couples to Gαi/o proteins. Inhibition of this pathway leads to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.
Serotonin 5-HT4 Receptor Signaling (Metoclopramide)
Metoclopramide's agonism at the 5-HT4 receptor, a Gαs-coupled GPCR, stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of protein kinase A (PKA). This pathway contributes to its prokinetic effects.
Serotonin 5-HT3 Receptor Signaling (Metoclopramide)
Metoclopramide's antagonism of the 5-HT3 receptor, a ligand-gated ion channel, blocks the influx of cations (Na+, K+, Ca2+) into neurons. This action contributes to its antiemetic effect by inhibiting signaling in the CTZ and on vagal afferents.
Key Differentiating Experiments
In Vitro Blood-Brain Barrier Permeability Assay
This assay is crucial for quantifying the differential ability of metoclopramide and domperidone to cross the BBB. A common method involves the use of a Transwell® system with a monolayer of brain microvascular endothelial cells.
-
Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are commonly used. They are seeded onto the apical side of a Transwell® insert (e.g., 0.4 µm pore size) coated with an appropriate extracellular matrix component like collagen or fibronectin.[10][11]
-
Barrier Formation: Cells are cultured until a confluent monolayer is formed, typically for 4-7 days. The formation of a tight barrier is monitored by measuring the Transendothelial Electrical Resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed barrier.[11][12]
-
Permeability Assay: The culture medium in the apical chamber is replaced with a transport buffer containing a known concentration of the test drug (metoclopramide or domperidone). The basolateral chamber contains a drug-free transport buffer.
-
Sample Collection and Analysis: At predetermined time points (e.g., 30, 60, 90, 120 minutes), aliquots are taken from the basolateral chamber and replaced with fresh buffer. The concentration of the drug in these samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the apical chamber (µg/mL).
-
hERG Potassium Channel Inhibition Assay
This electrophysiological assay is critical for assessing the potential for drug-induced cardiac arrhythmias (QT prolongation). The whole-cell patch-clamp technique is the gold standard for this evaluation.
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (which encodes the hERG channel) are commonly used.[13][14]
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed.[15] A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the entire cell.
-
Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -80 mV). A specific voltage-step protocol is applied to activate and deactivate the hERG channels, allowing for the measurement of the characteristic tail current.
-
Drug Application: After recording a stable baseline hERG current, the cell is perfused with solutions containing increasing concentrations of the test drug (metoclopramide or domperidone).
-
Data Analysis: The percentage of current inhibition is measured at each drug concentration. A concentration-response curve is then plotted, and the IC50 value (the concentration of the drug that causes 50% inhibition of the hERG current) is calculated.
Clinical Implications of Mechanistic Differences
The distinct mechanisms of action of metoclopramide and domperidone have significant clinical implications, particularly concerning their side-effect profiles and therapeutic applications.
Central Nervous System Side Effects
Metoclopramide's ability to cross the BBB and antagonize central D2 receptors can lead to extrapyramidal symptoms (EPS), such as dystonia, akathisia, and tardive dyskinesia, especially with long-term use.[2] These side effects are rare with domperidone due to its limited CNS penetration.[16] Clinical studies have shown a higher incidence of CNS side effects, including somnolence and reduced mental acuity, with metoclopramide compared to domperidone.[17]
Cardiac Safety
Both drugs have been associated with a risk of QT prolongation, which can lead to serious cardiac arrhythmias.[2] However, in vitro studies have demonstrated that domperidone is a significantly more potent blocker of the hERG potassium channel than metoclopramide, with an IC50 value approximately 100-fold lower.[9][18] This suggests a higher intrinsic risk of cardiac side effects with domperidone, particularly at higher doses or in patients with predisposing factors.
Prokinetic Efficacy
Both metoclopramide and domperidone are effective in treating symptoms of gastroparesis.[17][19] Some evidence suggests that metoclopramide may have a stronger prokinetic action in certain contexts, potentially due to its additional 5-HT4 receptor agonist activity.[2] However, comparative clinical trials have often shown comparable efficacy in symptom relief for conditions like diabetic gastroparesis.[17][19] A Bayesian network meta-analysis of prokinetics for functional dyspepsia found that metoclopramide and domperidone had better efficacy than some other agents, with no significant difference between the two.[20]
Conclusion
This compound and domperidone, while both effective dopamine D2 receptor antagonists, exhibit distinct pharmacological profiles that influence their clinical use. Metoclopramide's broader receptor activity (5-HT3 antagonism and 5-HT4 agonism) and its ability to cross the blood-brain barrier contribute to a different side-effect profile compared to the peripherally acting domperidone. Domperidone's primary liability is its higher affinity for the hERG channel, increasing the risk of cardiac arrhythmias. A thorough understanding of these comparative mechanisms of action is essential for the rational design of future gastrointestinal prokinetics with improved efficacy and safety profiles.
References
- 1. connect.springerpub.com [connect.springerpub.com]
- 2. Domperidone vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
- 3. vettimes.com [vettimes.com]
- 4. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Domperidone: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of metoclopramide and tropisetron on aldosterone secretion possibly due to agonism and antagonism at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of metoclopramide and domperidone on human 5-HT4-serotonin-receptors in transgenic mice and in human atrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of metoclopramide and domperidone on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 12. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 13. Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. A double-blind multicenter comparison of domperidone and metoclopramide in the treatment of diabetic patients with symptoms of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bcsrj.com [bcsrj.com]
- 20. Prokinetics for the treatment of functional dyspepsia: Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metoclopramide Hydrochloride and Ondansetron in Preclinical Models of Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic properties of metoclopramide (B1676508) hydrochloride and ondansetron (B39145), two commonly used drugs for the management of chemotherapy-induced nausea and vomiting (CINV). The following sections detail their mechanisms of action, comparative efficacy in established preclinical models, and the experimental protocols utilized in these studies.
Mechanism of Action: A Tale of Two Pathways
Metoclopramide and ondansetron exert their antiemetic effects through distinct pharmacological pathways. Metoclopramide exhibits a broader mechanism of action, primarily as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain.[1][2][3][4] At higher doses, it also demonstrates 5-HT3 receptor antagonism.[1][2] Additionally, its prokinetic effects, mediated by 5-HT4 receptor agonism and muscarinic activity, contribute to its antiemetic properties by accelerating gastric emptying.[1][2][4]
Ondansetron, in contrast, is a highly selective 5-HT3 receptor antagonist.[5][6][7] It blocks the action of serotonin, a key neurotransmitter released by enterochromaffin cells in the gastrointestinal tract in response to chemotherapy.[6][7][8] This blockade occurs both peripherally on vagal afferent nerves and centrally in the CTZ, effectively inhibiting the vomiting reflex.[6][7][8][9]
Comparative Efficacy in Preclinical CINV Models
The ferret and dog are well-established models for studying CINV due to their robust emetic response to chemotherapeutic agents like cisplatin (B142131). In these models, ondansetron generally demonstrates superior or comparable efficacy to metoclopramide in preventing acute vomiting.
| Animal Model | Chemotherapy Agent | Drug Administration | Key Findings |
| Ferret | Cisplatin | Metoclopramide & Ondansetron | Both drugs abolished cisplatin-induced emesis.[1] |
| Dog | Cisplatin | Ondansetron (0.5 mg/kg), Metoclopramide (0.5 mg/kg) | Ondansetron completely prevented vomiting, while metoclopramide had no effect on vomiting or nausea-like behavior. |
It is important to note that in some clinical settings, particularly with high-dose cisplatin, ondansetron has shown greater efficacy in controlling acute emesis compared to metoclopramide.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the ferret emesis and rat pica models.
Cisplatin-Induced Emesis Model in Ferrets
This model is a cornerstone for evaluating the antiemetic potential of novel compounds.
1. Animal Subjects:
-
Male or female ferrets, typically weighing between 800-1500g, are used.
-
Animals are housed individually and allowed to acclimate to the experimental environment.
2. Induction of Emesis:
-
Cisplatin is administered intravenously (IV) or intraperitoneally (IP) at a dose that reliably induces emesis. A common dose is 10 mg/kg.[1]
3. Drug Administration:
-
Test compounds (metoclopramide or ondansetron) or vehicle are administered prior to cisplatin challenge. The route and timing of administration can vary depending on the study design.
4. Observation and Data Collection:
-
Following cisplatin administration, ferrets are observed for a defined period (e.g., 4-8 hours for acute emesis).
-
The primary endpoints measured are the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
The latency to the first emetic episode is also a key parameter.
Cisplatin-Induced Pica Model in Rats
Rats do not vomit, but they exhibit pica, the consumption of non-nutritive substances like kaolin (B608303), in response to emetic stimuli. This behavior serves as a surrogate marker for nausea.
1. Animal Subjects:
-
Male or female rats (e.g., Sprague-Dawley or Wistar strains) are used.
-
Animals are housed individually to allow for accurate measurement of food and kaolin consumption.
2. Pica Induction:
-
Cisplatin is administered (typically IP) at a dose known to induce pica, commonly ranging from 3 to 6 mg/kg.
3. Drug Administration:
-
Antiemetic drugs or vehicle are administered before the cisplatin challenge.
4. Data Collection:
-
Pre-weighed amounts of standard chow and kaolin (in pellet or powder form) are provided in the home cage.
-
The consumption of both chow and kaolin is measured at specific time points (e.g., 24, 48, and 72 hours) after cisplatin administration.
-
A significant increase in kaolin consumption in the cisplatin-treated group compared to the vehicle control group indicates a pica response. The efficacy of the antiemetic is determined by its ability to reduce kaolin intake.
Conclusion
Both metoclopramide and ondansetron are effective antiemetics, but they operate through different mechanisms of action. Preclinical studies, particularly in the ferret model, suggest that ondansetron, a selective 5-HT3 antagonist, offers potent and specific inhibition of chemotherapy-induced emesis. Metoclopramide's broader pharmacological profile, including dopamine antagonism and prokinetic effects, also provides a basis for its antiemetic activity. The choice of preclinical model and the specific experimental design are critical for accurately evaluating and comparing the efficacy of these and other novel antiemetic agents. The data presented in this guide, derived from established animal models, provides a valuable resource for researchers in the field of antiemetic drug discovery and development.
References
- 1. Comparison of ondansetron with metoclopramide in prevention of acute emesis associated with low dose & high dose cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative trials of ondansetron versus metoclopramide in the prevention of acute cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ondansetron compared with high-dose metoclopramide in prophylaxis of acute and delayed cisplatin-induced nausea and vomiting. A multicenter, randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ondansetron compared with ondansetron plus metoclopramide in the prevention of cisplatin-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of the clinical efficacy and safety of ondansetron and metoclopramide in the prophylaxis of emesis induced by cancer chemotherapy regimens including cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pemirolast reduces cisplatin-induced kaolin intake in rats. | Semantic Scholar [semanticscholar.org]
- 9. Lack of effect of metoclopramide on cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemirolast reduces cisplatin-induced kaolin intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of metoclopramide hydrochloride's efficacy against a placebo in animal trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of metoclopramide (B1676508) hydrochloride against a placebo in preclinical animal trials. The data and methodologies presented are collated from peer-reviewed studies to offer an objective assessment of its antiemetic and prokinetic properties.
Signaling Pathways of Metoclopramide
Metoclopramide exerts its effects through a multi-faceted mechanism of action, primarily involving the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors.[1][2] Its prokinetic effects are further mediated by agonism of 5-HT4 receptors, which enhances the release of acetylcholine.[1]
Experimental Protocols
The following methodologies are derived from key animal trials comparing metoclopramide to a placebo.
Antiemetic Efficacy Trial in a Canine Model of Cisplatin-Induced Emesis
This study utilized a blinded, crossover design to evaluate the antiemetic properties of metoclopramide.[3]
Experimental Workflow:
Prokinetic Efficacy Trial in a Rabbit Model
A randomized, blinded, complete crossover control trial was designed to assess the effect of metoclopramide on gastrointestinal motility in healthy rabbits.[4][5][6][7]
Experimental Workflow:
Quantitative Data Summary
The following tables summarize the quantitative outcomes from the aforementioned animal trials, directly comparing the effects of metoclopramide hydrochloride with a placebo.
Table 1: Antiemetic Efficacy in a Canine Model
| Parameter | Placebo Group (Saline) | Metoclopramide Group (0.5 mg/kg) | Outcome |
| Average Number of Vomits | 7 (range 2-13)[3][8] | No effect on vomiting[3][8] | No significant reduction |
| Nausea Behavior Score (VAS) | Peak at 58.5 ± 4.6 mm[3][8] | No effect on nausea[3][8] | No significant reduction |
| Plasma Arginine Vasopressin (AVP) | Peak at 11.3 ± 2.9 pmol L⁻¹[3] | No effect on AVP increase[3] | No significant change |
| Plasma Cortisol | Peak at 334.0 ± 46.7 nmol/L[3] | No effect on cortisol increase[3] | No significant change |
Data from a study on cisplatin-induced nausea and vomiting in dogs.[3]
It is important to note that in another study involving dogs premedicated with morphine and dexmedetomidine (B676), subcutaneous metoclopramide (0.2 mg/kg) administered 30 minutes prior to the premedication significantly reduced the incidence of vomiting (0/15 dogs) compared to the control group (9/15 dogs).[9]
Table 2: Prokinetic Efficacy in a Rabbit Model
| Parameter (Median values over 24h) | Placebo Group | Metoclopramide Group (0.5 mg/kg) | Outcome |
| Fecal Production (grams) | 75 g (range 9-145 g)[7] | No effect[4][5][6][7] | No significant change |
| Fecal Pellets (number) | 226 (range 12-412)[7] | No effect[4][5][6][7] | No significant change |
| Food Intake (grams) | 128 g (range 24-181 g)[7] | No effect[4][5][6][7] | No significant change |
| Water Intake (mL) | 248 mL (range 11-523 mL)[5][7] | No effect[4][5][6][7] | No significant change |
| Urine Output (mL) | 151 mL (range 5-420 mL)[7] | No effect[4][5][6][7] | No significant change |
Data from a study in healthy New Zealand white rabbits.[7]
Conclusion
Based on the presented animal trial data, the efficacy of this compound compared to a placebo varies depending on the animal model and the specific condition being investigated.
In a canine model of cisplatin-induced emesis, metoclopramide at 0.5 mg/kg did not demonstrate a significant reduction in vomiting or nausea compared to a placebo.[3][8] However, in a different canine study, a lower dose of metoclopramide was effective against morphine and dexmedetomidine-induced emesis.[9]
In a rabbit model, metoclopramide did not show any significant prokinetic effects, as measured by fecal output and food and water intake, when compared to a placebo.[4][5][6][7]
These findings underscore the importance of considering the specific context, including the animal species and the cause of gastrointestinal distress, when evaluating the potential therapeutic efficacy of metoclopramide. Further research is warranted to explore dose-response relationships and efficacy in different animal models of gastrointestinal dysmotility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of metoclopramide on nausea and emesis in dogs premedicated with morphine and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparison of Metoclopramide Hydrochloride and Cisapride on Gut Motility: A Guide for Researchers
This guide provides a detailed in vitro comparison of two key prokinetic agents, metoclopramide (B1676508) hydrochloride and cisapride (B12094), for researchers, scientists, and drug development professionals. The focus is on their effects on gut motility, supported by experimental data and detailed methodologies.
Executive Summary
Metoclopramide and cisapride are both known to enhance gastrointestinal motility, primarily by acting on the serotonergic system to facilitate acetylcholine (B1216132) release in the myenteric plexus.[1][2] However, their receptor interaction profiles differ. Metoclopramide is a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist.[3][4] In contrast, cisapride is a more selective 5-HT4 receptor agonist.[2][5] This difference in mechanism influences their potency and potential side effects. In vitro studies on isolated guinea pig tissues demonstrate that cisapride is significantly more potent than metoclopramide in stimulating gut motility.
Quantitative Data Comparison
The following table summarizes the in vitro potencies of metoclopramide and cisapride in enhancing contractile responses in isolated guinea pig ileum preparations.
| Drug | Parameter | EC50 (µM) |
| Metoclopramide | Twitch Response Enhancement | 4.69 |
| Induction of Contraction | 6.52 | |
| Cisapride | Twitch Response Enhancement | Not Directly Compared in this study |
| Induction of Contraction | Not Directly Compared in this study | |
| Cinitapride (for reference) | Twitch Response Enhancement | 0.74 |
| Induction of Contraction | 0.58 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Data sourced from a comparative study on guinea-pig isolated ileum. While a direct cisapride comparison is not in this specific dataset, cinitapride, a structurally related benzamide, is shown for potency context. A separate study found cisapride to be significantly more potent than metoclopramide in inducing contractions in guinea pig colon ascendens, with EC50 values of 3.5 x 10-8 M for cisapride and 3.5 x 10-6 M for metoclopramide.
Signaling Pathways
The prokinetic effects of metoclopramide and cisapride are primarily mediated through the stimulation of acetylcholine release from enteric neurons. The following diagrams illustrate their respective signaling pathways.
Experimental Protocols
The following is a detailed protocol for a typical in vitro gut motility study using an isolated organ bath, suitable for comparing the effects of metoclopramide and cisapride.
Isolated Guinea Pig Ileum Motility Assay
1. Materials and Reagents:
-
Guinea pig
-
Tyrode's or Krebs-Henseleit physiological salt solution
-
Metoclopramide hydrochloride and cisapride stock solutions
-
Isolated organ bath system with a capacity of 10-25 mL
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Suture thread
2. Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the ileum and carefully dissect a segment of approximately 2-3 cm.
-
Gently flush the lumen of the isolated segment with physiological salt solution to remove any contents.
-
Tie suture threads to both ends of the ileum segment.
3. Apparatus Setup:
-
Fill the organ bath with physiological salt solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen gas.[6]
-
Mount the ileum segment in the organ bath by attaching the bottom suture to a fixed hook and the top suture to the isotonic force transducer.[6]
-
Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes of fresh physiological solution every 15 minutes, until a stable baseline of spontaneous contractions is achieved.
4. Experimental Procedure:
-
Record a stable baseline of contractile activity for at least 10-15 minutes.
-
Introduce the test compounds (metoclopramide or cisapride) into the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Allow the tissue to respond to each concentration for a set period (e.g., 5-10 minutes) or until a stable response is observed before adding the next concentration.
-
Record the contractile responses (amplitude and frequency of contractions) at each drug concentration.
-
After the highest concentration has been tested, wash the tissue with fresh physiological solution to observe for recovery of the baseline activity.
5. Data Analysis:
-
Measure the amplitude and frequency of contractions from the recorded traces.
-
Express the contractile response as a percentage of the maximal response to a standard agonist (e.g., acetylcholine or histamine) or as a percentage of the baseline activity.
-
Construct concentration-response curves by plotting the percentage response against the logarithm of the drug concentration.
-
Calculate the EC50 values from the concentration-response curves using appropriate pharmacological software.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro gut motility experiment.
References
Metoclopramide Hydrochloride: A Comparative Analysis of its Interaction with Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Metoclopramide (B1676508) hydrochloride is a widely used therapeutic agent, primarily recognized for its antiemetic and prokinetic properties. Its clinical efficacy is intrinsically linked to its interaction with various neurotransmitter receptors, most notably the dopamine (B1211576) receptor family. This guide provides a detailed comparative analysis of metoclopramide's effects on different dopamine receptor subtypes, supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Metoclopramide and Dopamine Receptors
Metoclopramide's pharmacological profile is complex, exhibiting antagonist activity at dopamine D2 receptors and serotonin (B10506) 5-HT3 receptors, alongside agonist activity at serotonin 5-HT4 receptors.[1][2][3] Its antiemetic effects are largely attributed to the blockade of D2 and 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, while its gastroprokinetic effects are mediated by D2 receptor antagonism and 5-HT4 receptor agonism in the upper gastrointestinal tract.[2][3]
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes, including motor control, motivation, and reward. They are broadly classified into two main families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes). D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels. This fundamental difference in signaling pathways underlies their distinct physiological roles.
Comparative Analysis of Receptor Binding Affinity
The affinity of a drug for its receptor is a critical determinant of its potency and selectivity. The binding affinity of metoclopramide for various dopamine receptor subtypes has been investigated in several in vitro studies. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| D2 | Metoclopramide | Radioligand Binding | Human | Recombinant CHO cells | 104 | 6.98 | [1] |
| D2 | Metoclopramide | Radioligand Binding | Human | Recombinant CHO cells | 113 | 6.95 | [1] |
| D2 | Metoclopramide | Radioligand Binding | Not Specified | Not Specified | ~64.6 | 7.19 | [1] |
| D3 | Metoclopramide | Radioligand Binding | Human | Recombinant CHO cells | 27 | 7.57 | [1] |
| D3 | Metoclopramide | Radioligand Binding | Not Specified | Not Specified | 68 | 7.17 | [1] |
| D1 | Metoclopramide | Not Available | Not Available | Not Available | Data not available | Data not available | |
| D4 | Metoclopramide | Not Available | Not Available | Not Available | Data not available | Data not available | |
| D5 | Metoclopramide | Not Available | Not Available | Not Available | Data not available | Data not available |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
The available data indicates that metoclopramide exhibits a notable affinity for the D2 and D3 receptor subtypes. While often described as a D2-selective antagonist, the presented data suggests a comparable or even slightly higher affinity for the D3 receptor in some studies. It is important to note that experimental conditions can influence the determined affinity values.
Unfortunately, comprehensive, publicly available quantitative data (Ki or IC50 values) for the binding of metoclopramide to D1, D4, and D5 receptor subtypes is limited. The general consensus in the scientific literature, based on functional assays and clinical observations, supports the classification of metoclopramide as a D2-like selective antagonist, implying significantly lower affinity for D1-like receptors.[2][4][5]
Signaling Pathways and Functional Effects
The interaction of metoclopramide with D2-like receptors leads to the antagonism of the canonical dopamine-induced signaling cascade. The following diagrams illustrate the distinct signaling pathways of D1-like and D2-like dopamine receptors and the point of intervention for metoclopramide.
Figure 1: D1-like receptor signaling pathway.
Figure 2: D2-like receptor signaling and metoclopramide's action.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are designed to measure the affinity of a ligand (in this case, metoclopramide) for a specific receptor.
Objective: To determine the inhibition constant (Ki) of metoclopramide for each dopamine receptor subtype.
General Protocol:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) recombinantly expressing a specific human dopamine receptor subtype are cultured and harvested. The cell membranes containing the receptors are then isolated through a process of homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand that has a high and specific affinity for the dopamine receptor subtype being studied (e.g., [³H]-spiperone for D2-like receptors).
-
Competition: A range of concentrations of the unlabeled competitor ligand (metoclopramide) are added to the incubation mixture. Metoclopramide will compete with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The amount of radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[1]
Figure 3: General workflow for a radioligand binding assay.
Functional Assays (cAMP Measurement)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For dopamine receptors, a common functional assay measures changes in intracellular cAMP levels.
Objective: To determine the potency of metoclopramide as an antagonist (IC50) at D1-like and D2-like receptors.
General Protocol for D2-like Receptor Antagonism:
-
Cell Culture: Cells expressing the D2-like receptor subtype are seeded in a multi-well plate.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of metoclopramide.
-
Agonist Stimulation: A known concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to the wells to stimulate the D2-like receptors and inhibit adenylyl cyclase. A control group without the agonist is also included.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The inhibition of the agonist-induced decrease in cAMP by metoclopramide is plotted against the concentration of metoclopramide. The IC50 value, representing the concentration of metoclopramide that causes 50% of the maximal inhibition of the agonist response, is then determined.
A similar protocol can be adapted for D1-like receptors, where the assay would measure the inhibition of an agonist-induced increase in cAMP.
Conclusion
References
- 1. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Effects of selective drugs for dopaminergic D1 and D2 receptors on conditioned locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Prokinetic Effects of Metoclopramide Hydrochloride and Erythromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prokinetic effects of two commonly used agents, metoclopramide (B1676508) hydrochloride and erythromycin (B1671065). The information presented is supported by experimental data from various clinical studies, offering a comprehensive overview for researchers and professionals in the field of drug development.
Executive Summary
Metoclopramide and erythromycin are both effective in enhancing gastrointestinal motility, but they operate through distinct mechanisms of action and exhibit different efficacy profiles. Metoclopramide, a dopamine (B1211576) D2 receptor antagonist and 5-HT4 receptor agonist, has been a long-standing first-line therapy for gastroparesis.[1] Erythromycin, a macrolide antibiotic, acts as a motilin receptor agonist and has demonstrated potent prokinetic effects, often considered an alternative or adjunctive therapy.[2][3][4] Clinical evidence suggests that while both drugs improve gastric emptying, erythromycin may have a stronger effect in certain patient populations.[2][3][4][5][6] However, the long-term use of erythromycin is limited by the potential for tachyphylaxis and the development of antibiotic resistance.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from comparative studies on metoclopramide and erythromycin.
Table 1: Comparison of Effects on Gastric Emptying
| Parameter | Metoclopramide | Erythromycin | Study Population | Key Findings |
| Gastric Emptying Half-Time (t½) | Decreased to 67 min (from 110 min baseline) | Decreased to 55 min (from 110 min baseline) | 13 patients with diabetic gastroparesis | Both drugs significantly reduced gastric emptying half-time, with erythromycin showing a more pronounced effect.[2] |
| Residual Isotope Activity at 60 min | 51% (from 66.5% baseline) | 49.9% (from 66.5% baseline) | 13 patients with diabetic gastroparesis | Both drugs significantly reduced residual isotope activity, with similar efficacy at 60 minutes.[2] |
| Residual Isotope Activity at 90 min | 42% (from 55% baseline) | 40.5% (from 55% baseline) | 13 patients with diabetic gastroparesis | Both drugs continued to show a significant reduction in residual isotope activity, with a slight advantage for erythromycin.[2] |
Table 2: Comparison of Effects on Gastric Volume and Feeding Tolerance in Critically Ill Patients
| Parameter | Metoclopramide (10 mg IV) | Erythromycin (250 mg IV) | Study Population | Key Findings |
| Gastric Residual Volume | Reduced from 103 ± 88 mL to 21 ± 23 mL | Reduced from 122 ± 48 mL to 36 ± 48 mL | 20 critically ill patients with gastric residual >150 mL | Both agents significantly reduced residual volumes.[5] |
| Feeding Rate | Increased from 14 ± 17 mL/h to 44 ± 22 mL/h | Increased from 17 ± 23 mL/h to 45 ± 21 mL/h | 20 critically ill patients with gastric residual >150 mL | Both agents allowed for a significant increase in feeding rates.[5] |
| Acetaminophen (B1664979) AUC(0-60) | Increased from 4.4 ± 2.8 mg·h/L to 9.5 ± 3.8 mg·h/L | Increased from 3.5 ± 3.0 mg·h/L to 12.5 ± 8.7 mg·h/L | 20 critically ill patients | Erythromycin showed a more significant increase in acetaminophen absorption, suggesting more effective gastric emptying.[5] |
Signaling Pathways and Mechanisms of Action
The prokinetic effects of metoclopramide and erythromycin are mediated by distinct signaling pathways.
Figure 1. Signaling pathway of metoclopramide's prokinetic action.
Metoclopramide enhances gastrointestinal motility through a dual mechanism. It acts as a dopamine D2 receptor antagonist, blocking the inhibitory effect of dopamine on gastrointestinal motility.[7][8] Additionally, it is a serotonin 5-HT4 receptor agonist, which promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contractions in the gut.[7][9]
Figure 2. Signaling pathway of erythromycin's prokinetic action.
Erythromycin's prokinetic effect stems from its ability to act as an agonist at motilin receptors in the gastrointestinal tract.[10][11] By mimicking the action of the endogenous hormone motilin, erythromycin induces powerful, coordinated contractions of the stomach and small intestine, characteristic of Phase III of the migrating motor complex (MMC), leading to accelerated gastric emptying.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of metoclopramide and erythromycin.
Radionuclide Scintigraphy for Gastric Emptying
This is considered the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients are typically required to fast overnight. Medications that could affect gastric motility are usually withheld for a specified period before the study.
-
Test Meal: A standardized meal, often a low-fat, egg-white meal, is radiolabeled with an isotope like Technetium-99m sulfur colloid.
-
Imaging: Immediately after consuming the meal, images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the rate of gastric emptying, often expressed as the gastric emptying half-time (t½) and the percentage of retention at various intervals.
Acetaminophen Absorption Test
This is an indirect method to assess gastric emptying of liquids.
-
Principle: Acetaminophen is primarily absorbed in the small intestine. Therefore, the rate of its appearance in the plasma reflects the rate at which it empties from the stomach.
-
Procedure: A standardized dose of acetaminophen (e.g., 1.5 grams) is administered orally with a liquid meal.
-
Blood Sampling: Serial blood samples are collected at predefined intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after ingestion.
-
Analysis: Plasma acetaminophen concentrations are measured, and pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) are calculated to estimate the rate of gastric emptying.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the prokinetic effects of two drugs.
Figure 3. Typical experimental workflow for a crossover clinical trial.
Conclusion
Both metoclopramide and erythromycin are valuable prokinetic agents with distinct mechanisms of action. The choice between these agents may depend on the clinical scenario, patient characteristics, and the desired duration of therapy. While erythromycin may offer a more potent prokinetic effect in some cases, its long-term use is limited. Metoclopramide remains a cornerstone of therapy for gastroparesis. Further research, including well-designed, head-to-head clinical trials, is needed to fully elucidate the comparative efficacy and safety of these two agents in various patient populations. Combination therapy has also been explored and may offer a synergistic effect.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. The effect of metoclopramide on gastric emptying of solid meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetics in patients with gastroparesis: a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How useful is paracetamol absorption as a marker of gastric emptying? A systematic literature study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 7. Validation of the paracetamol absorption test for measuring gastric tube emptying in esophagectomized patients versus gold standard scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of metoclopramide and erythromycin in the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How useful is paracetamol absorption as a marker of gastric emptying: a systematic literature study - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
Assessing the Reproducibility of Metoclopramide Hydrochloride's Effects Across Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metoclopramide (B1676508) hydrochloride, a widely used prokinetic and antiemetic agent, exhibits a multifaceted mechanism of action primarily involving dopamine (B1211576) D2 receptor antagonism and 5-HT4 receptor agonism. These actions lead to enhanced gastrointestinal motility and suppression of nausea and vomiting. However, the reproducibility of its effects can be influenced by the specific animal strains used in preclinical research. This guide provides a comparative analysis of metoclopramide's performance across various animal strains, supported by experimental data, to aid researchers in study design and interpretation of results.
Variability in Prokinetic Effects of Metoclopramide Across Rodent Strains
The prokinetic effects of metoclopramide, particularly its ability to accelerate gastric emptying, have been evaluated in several rat and mouse strains. While direct comparative studies are limited, data from individual studies using different strains suggest potential variability in response.
Gastric Emptying in Different Rat Strains
| Animal Strain | Dosage | Method | Effect on Gastric Emptying | Reference |
| Wistar Rats | 10 mg/kg, s.c. | Phenol (B47542) Red Assay | +42% acceleration | [1] |
| Sprague-Dawley Rats | 3-60 mg/kg, s.c. | Not specified | Dose-dependent increase in gastric motor activity | [2] |
| Inbred Rat Strains | 3-30 mg/kg, p.o. | Solid Pellet Emptying | Dose-dependent enhancement | [3] |
| Normal Rats (strain not specified) | Not specified | 13C-Breath Test | Significant enhancement | [4] |
Observations: Metoclopramide has been shown to accelerate gastric emptying in both Wistar and Sprague-Dawley rats. However, the lack of standardized experimental conditions and direct head-to-head comparisons makes it difficult to definitively conclude if one strain is more responsive than the other. The route of administration and the nature of the test meal (liquid vs. solid) can also significantly influence the outcome.
Gastrointestinal Transit in Mice
| Animal Strain | Dosage | Method | Effect on Gastrointestinal Transit | Reference |
| Swiss Albino Mice | 20 mg/kg, p.o. | Phenol Red Meal | Significant increase in small intestinal transit | [5] |
| Mice (strain not specified) | Not specified | Not specified | Significant acceleration of GI transit |
Observations: In Swiss albino mice, metoclopramide has demonstrated a significant prokinetic effect on small intestinal transit. Further research is needed to compare this response with other commonly used mouse strains.
Strain-Dependent Variability in Antiemetic Models
Rodents lack a vomiting reflex, making pica (the ingestion of non-nutritive substances like kaolin) a commonly used surrogate for assessing nausea. Studies on cisplatin-induced pica have revealed significant strain-dependent differences in the baseline response, which can impact the evaluation of antiemetic drugs like metoclopramide.
Cisplatin-Induced Pica in Different Mouse Strains
| Mouse Strain | Cisplatin (B142131) Dosage | Key Findings | Reference |
| ICR, BALB/c, C57BL/6, DBA/2 | 7.5 mg/kg, i.p. | DBA/2 mice showed the most pronounced and sustained pica behavior. ICR mice showed variable responses. | [6] |
| BALB/c vs. C57BL/6 | 7.5 mg/kg, i.p. | BALB/c mice exhibited a decrease in food intake and bradygastria, while C57BL/6 mice only showed a decrease in the amplitude of gastric contractions. | [7] |
Implications for Metoclopramide Studies: These findings underscore the critical importance of strain selection in studies of nausea and vomiting. The variability in the underlying physiology and response to emetic agents suggests that the antiemetic efficacy of metoclopramide could also differ between strains. For instance, a strain with a more robust and reproducible pica response, such as the DBA/2 mouse, may be more suitable for detecting the anti-nausea effects of a test compound. To date, direct comparative studies on the antiemetic effects of metoclopramide across these different mouse strains are lacking and represent a significant knowledge gap.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.
Phenol Red Gastric Emptying Assay in Rats
This method is widely used to assess the rate of liquid gastric emptying.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water)
-
Metoclopramide hydrochloride solution
-
Vehicle control (e.g., saline)
-
Test meal: 1.5 mL of 0.5 mg/mL phenol red in a 5% glucose solution
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Administer metoclopramide or vehicle control at the desired dose and route (e.g., 10 mg/kg, s.c.).
-
After a predetermined time (e.g., 30 minutes), administer the phenol red test meal via oral gavage.
-
At a specific time point after the meal (e.g., 20 minutes), euthanize the rats by cervical dislocation.
-
Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle, then centrifuge a sample of the supernatant.
-
Measure the absorbance of the supernatant at 560 nm.
-
A control group of rats is euthanized immediately after administration of the test meal to determine the total amount of phenol red administered.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of phenol red in test group stomach / Average amount of phenol red in control group stomach)) * 100
Cisplatin-Induced Pica Assay in Mice
This assay is used to model nausea and evaluate the efficacy of antiemetic agents.
Materials:
-
Male mice of the desired strain (e.g., DBA/2)
-
Cisplatin solution (e.g., 7.5 mg/kg in saline)
-
This compound solution
-
Vehicle control
-
Kaolin (B608303) (hydrated aluminum silicate) mixed with chow or provided as a separate pellet
-
Standard mouse chow and water
Procedure:
-
Acclimatize mice to individual housing and the presence of kaolin for several days before the experiment.
-
Administer metoclopramide or vehicle control at the desired dose and route.
-
After a specified time, administer cisplatin (i.p.) to induce pica.
-
Measure the amount of kaolin consumed daily for a set period (e.g., 48 hours) by weighing the kaolin pellets or the container of kaolin-mixed chow.
-
Also measure food and water intake and body weight to assess the overall health of the animals.
-
A significant reduction in kaolin intake in the metoclopramide-treated group compared to the vehicle group indicates an anti-nausea effect.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs can facilitate a deeper understanding.
Caption: Metoclopramide's dual mechanism of action in the CNS and GI tract.
Caption: Experimental workflow for the phenol red gastric emptying assay in rats.
Conclusion and Future Directions
The available evidence indicates that this compound is an effective prokinetic and has the potential for antiemetic effects in various animal models. However, the reproducibility of these effects is likely influenced by the genetic background of the animal strains used.
Key Takeaways:
-
Metoclopramide consistently demonstrates prokinetic activity in different rat and mouse strains, although direct comparative data on the magnitude of the effect is limited.
-
The response to emetic stimuli, and likely the efficacy of antiemetic drugs, is highly dependent on the mouse strain. DBA/2 mice appear to be a more sensitive strain for studying cisplatin-induced pica.
-
There is a clear need for direct, well-controlled studies comparing the pharmacodynamic and pharmacokinetic profiles of metoclopramide across different, commonly used rodent strains (e.g., Sprague-Dawley vs. Wistar rats; C57BL/6 vs. BALB/c vs. DBA/2 mice).
Researchers should carefully consider the choice of animal strain when designing studies on metoclopramide and interpret their findings in the context of potential strain-dependent variability. Future research should focus on head-to-head comparative studies to establish the most appropriate animal models for reliably predicting the clinical efficacy of metoclopramide and other gastrointestinal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastric motility and mucosal ulcerogenic responses induced by prokinetic drugs in rats under prostaglandin-deficient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric emptying after artificial ulceration in rats: differences due to the site of the ulcer and the effects of prokinetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Strain differences in the development of cisplatin-induced pica behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of Metoclopramide Hydrochloride in a Laboratory Setting
The following provides essential safety and logistical information for the proper disposal of metoclopramide (B1676508) hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection.
Metoclopramide hydrochloride should be managed as a hazardous pharmaceutical waste.[1] Disposal must always comply with local, state, and federal regulations.[2][3] Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems or waterways.[1][4]
Key Disposal Considerations
A summary of the primary logistical and safety considerations for the disposal of this compound is provided below.
| Consideration | Guideline | Citation |
| Waste Classification | Hazardous Pharmaceutical Waste | [1] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant / Incineration | [2][5] |
| Environmental Protection | Prevent entry into drains, soil, or waterways. | [2][4] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations. | [2][3] |
| Container Management | Use sealed, properly labeled, and appropriate containers. | [1][2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound waste to minimize exposure.
| Equipment | Specification | Citation |
| Gloves | Chemical-resistant gloves (e.g., nitrile). | [2] |
| Eye Protection | Safety glasses or goggles. | [2] |
| Protective Clothing | Laboratory coat. | [2] |
| Respiratory Protection | NIOSH/MSHA approved respirator if dust or aerosols are generated. | [5] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the methodology for the safe segregation and disposal of various waste streams contaminated with this compound.
Unused or Expired this compound (Bulk Powder)
-
Step 1: Segregation and Containerization
-
Step 2: Labeling
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Step 3: Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[2]
-
-
Step 4: Disposal
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. The recommended disposal method for bulk pharmaceutical waste is incineration in a chemical incinerator.[5]
-
Contaminated Labware (Glass and Plastic)
-
Step 1: Segregation
-
Segregate contaminated labware from non-hazardous laboratory trash.
-
-
Step 2: Decontamination (Optional, if institutional policy allows)
-
For glassware, a triple rinse with a suitable solvent (e.g., water or ethanol) can be performed. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple rinsing, the glassware may be disposed of as regular laboratory glass waste, per institutional guidelines.
-
Plasticware that is contaminated should not be rinsed.
-
-
Step 3: Disposal
-
Place non-rinsed contaminated plasticware and glassware directly into a designated hazardous waste container.[1] If sharps are involved, use a designated sharps container for hazardous materials.
-
Contaminated Personal Protective Equipment (PPE)
-
Step 1: Doffing
-
Carefully remove contaminated PPE to avoid self-contamination.
-
-
Step 2: Disposal
-
Place all contaminated items, including gloves, disposable lab coats, and bench paper, into a designated hazardous waste container.[1] Do not dispose of this material in the regular trash.
-
Spill Management
-
Step 1: Evacuation and Ventilation
-
Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[6]
-
-
Step 2: Don PPE
-
Wear the appropriate PPE as outlined in the table above.
-
-
Step 3: Containment and Cleanup
-
For solid spills, carefully sweep up the material to minimize dust generation and place it into a suitable, sealed disposal container.[2][3]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads), then place the absorbent material into a sealed container for disposal.[5]
-
-
Step 4: Decontamination
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[5]
-
-
Step 5: Disposal
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Essential Safety and Logistics for Handling Metoclopramide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Metoclopramide Hydrochloride is paramount. This guide provides immediate, procedural, and step-by-step information to maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure.[1][2] Facilities should be equipped with an eyewash fountain and safety shower.[1] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
Summary of Personal Protective Equipment
| PPE Category | Recommendation | Citation |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces. | [1] |
| Hand Protection | Wear chemically resistant, impervious gloves. Nitrile or low-protein, powder-free latex gloves are suggested. Double gloving should be considered. | [3] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger scale operations, an impervious apron, boots, or a full bodysuit may be necessary. | [1][4] |
| Respiratory Protection | In situations with potential for dust or aerosol generation, a NIOSH/MSHA-approved air-purifying respirator or a positive-pressure air-supplied respirator should be used. | [2][4] |
Note: As of this writing, specific occupational exposure limits (OELs) for this compound have not been established by OSHA, NIOSH, or ACGIH.[1][5][6]
Operational Plan for Safe Handling
A systematic approach to handling this compound will further enhance safety. The following workflow outlines the key steps from preparation to disposal.
Procedural Steps:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its hazards.[1]
-
Don Appropriate PPE: As outlined in the table above, wear eye protection, gloves, a lab coat, and respiratory protection if necessary.
-
Prepare a Designated Work Area: Ensure the work area is clean and equipped with the necessary handling and emergency equipment. Use a chemical fume hood or other ventilated enclosure, especially when handling the powder form, to minimize dust generation.[1]
-
Weighing and Transfer: Handle the solid material carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontaminate Surfaces: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by lab coat and eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Unused or Expired Product: The preferred method for disposal of unused or expired this compound is through a licensed pharmaceutical take-back program.[7] If a take-back program is not available, the following steps should be taken for disposal in the trash:
-
Mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7]
-
Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid, to prevent leakage.[7]
-
Dispose of the sealed container in the household or laboratory trash.[7]
-
Remove or obscure all personal or identifying information from the original container before recycling or discarding it.[7]
-
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be considered chemical waste.
-
Non-hazardous Waste: Typically, these materials can be collected in a designated, labeled waste container for chemical waste. These containers are often color-coded, with blue being common for non-hazardous pharmaceutical waste.[8]
-
Hazardous Waste: If classified as hazardous, the waste must be collected in containers specifically designated for hazardous waste, which are often black.[8] The disposal of hazardous pharmaceutical waste is regulated by the EPA and typically requires incineration.[8]
-
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Always consult your institution's environmental health and safety (EHS) department and local regulations for specific guidance on pharmaceutical waste disposal, as regulations can vary.[1]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
